molecular formula C₈₄H₁₁₉N₂₇O₂₈ B612487 Amyloid beta-Protein (1-16) CAS No. 131580-10-4

Amyloid beta-Protein (1-16)

货号: B612487
CAS 编号: 131580-10-4
分子量: 1955.04
注意: 仅供研究使用。不适用于人类或兽医用途。
现货
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Amyloid beta-Protein (1-16) is a physiologically relevant N-terminal fragment of the full-length amyloid-beta (Aβ) peptide, which is central to Alzheimer's disease (AD) pathology research . This 16-amino acid peptide, with the sequence Asp-Ala-Glu-Phe-Arg-His-Asp-Ser-Gly-Tyr-Glu-Val-His-His-Gln-Lys, constitutes the metal-binding domain of Aβ and is instrumental in studying interactions with ions such as Zn²⁺ and Cu²⁺ . These interactions are crucial for understanding Aβ aggregation and its potential role in oxidative stress within the brain . Beyond metal binding, recent research has illuminated its significant biological activity in the central nervous system. Studies demonstrate that Aβ1-16, like the longer Aβ1-42, can enhance the recycling pool of synaptic vesicles at excitatory glutamatergic synapses, thereby increasing the availability of vesicles for sustained neurotransmitter release . This presynaptic effect is driven by the peptide's action as a positive allosteric modulator of α7 nicotinic acetylcholine receptors (α7nAChRs), which activates the phosphatase calcineurin and leads to the dephosphorylation of synapsin 1 . This mechanism provides a molecular pathway through which physiological concentrations of Aβ fragments may modulate synaptic plasticity and cholinergic signaling, offering new insights into the early synaptic dysfunction observed in Alzheimer's disease . As a soluble peptide, Aβ(1-16) is valuable for spectroscopic and ellipsometry-based detection assays, aiding in the development of diagnostic tools for Alzheimer's disease . This product is intended For Research Use Only and is not for diagnostic or therapeutic applications.

属性

IUPAC Name

6-amino-2-[[5-amino-2-[[2-[[2-[[2-[[2-[[2-[[2-[[2-[[2-[[2-[[2-[[2-[[2-[2-[(2-amino-3-carboxypropanoyl)amino]propanoylamino]-4-carboxybutanoyl]amino]-3-phenylpropanoyl]amino]-5-carbamimidamidopentanoyl]amino]-3-(1H-imidazol-4-yl)propanoyl]amino]-3-carboxypropanoyl]amino]-3-hydroxypropanoyl]amino]acetyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]-4-carboxybutanoyl]amino]-3-methylbutanoyl]amino]-3-(1H-imidazol-4-yl)propanoyl]amino]-3-(1H-imidazol-4-yl)propanoyl]amino]-5-oxopentanoyl]amino]hexanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C84H119N27O28/c1-41(2)68(82(137)109-59(30-47-35-92-40-97-47)80(135)107-57(28-45-33-90-38-95-45)78(133)102-51(18-21-62(87)114)73(128)104-54(83(138)139)12-7-8-24-85)111-75(130)53(20-23-65(118)119)103-76(131)55(27-44-14-16-48(113)17-15-44)99-63(115)36-94-71(126)61(37-112)110-81(136)60(32-67(122)123)108-79(134)58(29-46-34-91-39-96-46)106-72(127)50(13-9-25-93-84(88)89)101-77(132)56(26-43-10-5-4-6-11-43)105-74(129)52(19-22-64(116)117)100-69(124)42(3)98-70(125)49(86)31-66(120)121/h4-6,10-11,14-17,33-35,38-42,49-61,68,112-113H,7-9,12-13,18-32,36-37,85-86H2,1-3H3,(H2,87,114)(H,90,95)(H,91,96)(H,92,97)(H,94,126)(H,98,125)(H,99,115)(H,100,124)(H,101,132)(H,102,133)(H,103,131)(H,104,128)(H,105,129)(H,106,127)(H,107,135)(H,108,134)(H,109,137)(H,110,136)(H,111,130)(H,116,117)(H,118,119)(H,120,121)(H,122,123)(H,138,139)(H4,88,89,93)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PKSRFXGDLPWBBS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C(C(=O)NC(CC1=CNC=N1)C(=O)NC(CC2=CNC=N2)C(=O)NC(CCC(=O)N)C(=O)NC(CCCCN)C(=O)O)NC(=O)C(CCC(=O)O)NC(=O)C(CC3=CC=C(C=C3)O)NC(=O)CNC(=O)C(CO)NC(=O)C(CC(=O)O)NC(=O)C(CC4=CNC=N4)NC(=O)C(CCCNC(=N)N)NC(=O)C(CC5=CC=CC=C5)NC(=O)C(CCC(=O)O)NC(=O)C(C)NC(=O)C(CC(=O)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C84H119N27O28
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

1955.0 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

Technical Guide: Copper and Zinc Coordination Dynamics in Amyloid-(\beta) (1-16)

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide is structured to provide actionable, high-resolution insights into the metallobiology of Amyloid-(\beta) (1-16).

Executive Summary

The N-terminal hydrophilic domain of the Amyloid-(\beta) peptide (residues 1-16) functions as a high-affinity metal chelator. This domain is the "molecular switch" responsible for two distinct pathological pathways: Zinc-induced aggregation (rapid, non-redox active precipitation) and Copper-mediated oxidative stress (catalytic ROS production).

For drug development professionals, distinguishing the coordination geometry of Cu(II) versus Zn(II) is critical. Therapeutic strategies have shifted from "naked" chelation (stripping metals) to "Metal-Protein Attenuating Compounds" (MPACs) that restore ionic homeostasis. This guide details the structural mechanistics, binding kinetics, and validation protocols for these metal centers.

Structural Mechanistics: The Metal Binding Pharmacophore

The A(\beta)(1-16) sequence—DAEFRHDSGYEVHHQK —contains the primary ligands for metal coordination: three Histidines (H6, H13, H14), one Tyrosine (Y10), two Glutamates (E3, E11), and two Aspartates (D1, D7).

Copper (Cu) Coordination

Copper binding is highly pH-dependent and exhibits dynamic equilibrium between two primary species (Component I and Component II).

  • Physiological pH (6.5 – 7.5) | Component I:

    • Geometry: Distorted square-planar or square-pyramidal ({3N, O} or {N,N,N,O}).

    • Ligands: The imidazole nitrogens of His6, His13, and His14 are the anchoring ligands. The fourth ligand is oxygen-based, often from the carboxylate of Asp1 or a water molecule.

    • Significance: This is the redox-active state capable of cycling between Cu(II) and Cu(I).

  • Alkaline pH (> 8.0) | Component II:

    • Geometry: 4N coordination.

    • Ligands: Involves the deprotonation of the backbone amide nitrogen (likely Ala2 or Glu3 ) acting as a strong sigma-donor, tightening the sphere.

    • Significance: This species is thermodynamically more stable but less relevant to synaptic pH (except during transient localized fluctuations).

Zinc (Zn) Coordination

Unlike Copper, Zinc is redox-inert and adopts a tetrahedral or distorted trigonal bipyramidal geometry.

  • The "Bridging" Hypothesis: Zn(II) often coordinates intermolecularly, linking two A(\beta) peptides.

  • Ligands: His6, His13, His14 are universally conserved ligands. Glu11 is frequently cited as the fourth ligand (locking the structure), though Asp1 and Asp7 can participate.

  • Pathology: This cross-linking capability explains why Zn(II) induces rapid, amorphous aggregation of A(\beta) at micromolar concentrations.

Comparative Binding Data
ParameterCopper (Cu²⁺)Zinc (Zn²⁺)
Primary Ligands His6, His13, His14, Asp1/Ala2(CO)His6, His13, His14, Glu11
Coordination Geometry Square Planar / PyramidalTetrahedral / Trigonal Bipyramidal
Dissociation Constant (Kd) 0.1 – 10 nM (High Affinity)1 – 20 µM (Moderate Affinity)
Stoichiometry Predominantly 1:11:1 (can form 1:2 bridging)
Redox Activity Active (Fenton Chemistry)Inert (Structural only)
Pathological Outcome ROS Production (H₂O₂), NeurotoxicityRapid Aggregation / Plaque Seeding

Visualization of Coordination Dynamics

The following diagram illustrates the competitive and pH-dependent nature of the binding site.

MetalCoordination cluster_Cu Copper Pathway (Redox Active) cluster_Zn Zinc Pathway (Structural) ABeta Aβ(1-16) Peptide (DAEFRHDSGYEVHHQK) CuII Cu(II) Input ABeta->CuII ZnII Zn(II) Input ABeta->ZnII CompI Component I (pH 7.4) {3N, O} Coordination Ligands: H6, H13, H14, D1/H2O CuII->CompI High Affinity (Kd ~0.1 nM) CompII Component II (pH > 8.0) {4N} Coordination Amide-N Deprotonation CompI->CompII pH increase ROS ROS Generation (Fenton Chemistry) CompI->ROS Reductant (Ascorbate) ZnComplex Zn-Aβ Complex Tetrahedral Geometry Ligands: H6, H13, H14, E11 ZnII->ZnComplex Moderate Affinity (Kd ~10 µM) Agg Oligomerization (Inter-peptide Bridging) ZnComplex->Agg Cross-linking

Figure 1: Divergent pathways of Cu and Zn binding. Copper drives catalytic oxidation, while Zinc drives structural aggregation.

The Redox Engine: ROS Production Mechanism

The toxicity of the Cu-A(\beta) complex stems from its ability to catalyze the reduction of oxygen. This is a "self-validating" cycle in experimental setups: if your A(\beta)-Cu complex does not consume ascorbate, the coordination is likely disrupted or the peptide is degraded.

The Cycle:

  • Resting State: A(\beta)-Cu(II).

  • Reduction: Cellular reductants (Ascorbate) reduce the complex to A(\beta)-Cu(I).

    • Note: Cu(I) prefers linear bis-His coordination (H13, H14), altering the geometry.

  • Oxidation: A(\beta)-Cu(I) reacts with O₂ to form Superoxide (O₂•⁻).

  • Disproportionation: Superoxide converts to Hydrogen Peroxide (H₂O₂).

  • Fenton Reaction: H₂O₂ reacts with reduced metal to form the highly toxic Hydroxyl Radical (OH•).

Experimental Protocols

These protocols are designed for reproducibility and artifact elimination.

Protocol A: Continuous Wave EPR (Electron Paramagnetic Resonance)

Purpose: To define the Cu(II) coordination sphere and quantify Component I vs. II.

  • Reagents:

    • Synthetic A(\beta)(1-16) (purity >95%).

    • Isotopically enriched ⁶⁵CuCl₂ (improves spectral resolution by eliminating ⁶³Cu/⁶⁵Cu splitting overlap).

    • Buffer: 50 mM HEPES or N-ethylmorpholine (NEM), pH 7.4. Avoid TRIS or Phosphate (they compete for Cu).

    • Cryoprotectant: 20-30% Glycerol.

  • Sample Preparation:

    • Dissolve peptide in buffer to 500 µM.

    • Titrate ⁶⁵CuCl₂ to reach 0.9 equivalents (0.9:1 Cu:Peptide ratio). Crucial: Keeping Cu sub-stoichiometric prevents "free copper" signals.

    • Add Glycerol (final 20% v/v).

    • Transfer to quartz EPR tube and snap-freeze in liquid nitrogen.

  • Acquisition Parameters (X-Band):

    • Temperature: 77 K (Liquid N₂ Dewar) or 10-20 K (Helium cryostat for hyperfine detail).

    • Microwave Power: 1-5 mW (ensure no saturation).

    • Modulation Amplitude: 5-8 G.

  • Validation:

    • Look for

      
       ~ 2.26 and 
      
      
      
      ~ 170-180 x 10⁻⁴ cm⁻¹. This signature confirms the {3N, O} Component I coordination.
Protocol B: Ascorbate Consumption Assay (ROS Activity)

Purpose: To measure the catalytic activity of the complex. This is a functional assay for drug screening (e.g., testing if a chelator stops ROS).

  • Reagents:

    • Freshly prepared L-Ascorbate (100 µM stock). Must be prepared immediately before use; light sensitive.

    • A(\beta)(1-16) stock.[1][2][3][4][5]

    • CuCl₂ or CuSO₄ stock.

    • Chelex-treated Buffer (50 mM HEPES, pH 7.4).[6] Trace metals in buffer will ruin this assay.

  • Workflow (Order of Addition is Critical):

    • Step 1: Add Buffer to cuvette.

    • Step 2: Add Ascorbate (100 µM final). Establish a flat baseline at 265 nm (Ascorbate absorption band).

    • Step 3: Add A(\beta)(1-16) (10 µM final). Ensure no consumption occurs (validates peptide purity).

    • Step 4: Add Cu(II) (10 µM final).

    • Step 5: Monitor decrease in Absorbance at 265 nm for 10-20 minutes.

  • Data Analysis:

    • Calculate the consumption rate (

      
      ).
      
    • Self-Validation: Free Cu(II) consumes ascorbate faster than A(\beta)-bound Cu(II). If the rate increases upon adding peptide, your peptide is not binding Cu; it's likely aggregated or damaged. A proper A(\beta)-Cu complex should show a controlled oxidation rate (approx. 60-70% of free Cu rate).

Therapeutic Implications

Understanding these sites allows for the design of MPACs (Metal-Protein Attenuating Compounds) like PBT2.

  • Strategy: Do not use high-affinity chelators (e.g., EDTA, Desferrioxamine) which strip essential metals from healthy enzymes.

  • Target: Use ionophores with intermediate affinity (

    
     ~ nanomolar).
    
  • Mechanism: These compounds compete with A(\beta) for Cu/Zn binding, effectively "chaperoning" the metal back into the cell or into safe storage proteins, thereby halting the ROS production (Cu) and dissolving the oligomeric glue (Zn).

References

  • Characterization of Copper Binding to the Peptide Amyloid-beta(1-16) Source: PubMed / NIH URL:[Link]

  • Structural changes of region 1-16 of the Alzheimer disease amyloid beta-peptide upon zinc binding Source: PubMed URL:[7][Link]

  • Ascorbate Oxidation by Cu(Amyloid-β) Complexes: Determination of the Intrinsic Rate Source: Analytical Chemistry (ACS) URL:[Link]

  • Zinc-induced dimerization of the amyloid-β metal-binding domain 1–16 is mediated by residues 11–14 Source: Molecular BioSystems (RSC) URL:[Link]

  • Copper binding and redox chemistry of the Aβ16 peptide and its variants Source: Dalton Transactions (RSC) URL:[Link]

Sources

Methodological & Application

Molecular dynamics simulations of Amyloid beta-Protein (1-16) folding.

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Molecular Dynamics Simulations of Amyloid


-Protein (1-16) Folding & Conformational Ensemble Generation 

Executive Summary

Topic: High-fidelity generation of the Amyloid


 (1-16) conformational ensemble using Enhanced Sampling Molecular Dynamics (MD).
Target Audience:  Computational Chemists, Biophysicists, and Drug Discovery Scientists targeting Alzheimer’s Disease (AD).

Scientific Premise: The N-terminal fragment of Amyloid


 (A

) is an Intrinsically Disordered Peptide (IDP) and the primary metal-binding domain (Zn

, Cu

) implicated in AD neurotoxicity. Unlike globular proteins, A

does not "fold" into a single native state but exists as a dynamic ensemble of interconverting conformers. Standard MD protocols often fail here, artificially compacting the peptide or over-stabilizing secondary structures.

This guide details a self-validating protocol using Replica Exchange Molecular Dynamics (REMD) and IDP-specific force fields to accurately model this landscape.

Computational Strategy & Causality

To ensure Expertise, Experience, and Trustworthiness (E-E-A-T) , we must justify every parameter choice against the specific biophysics of A


.
Force Field Selection: The "IDP Trap"

Standard force fields (e.g., AMBER ff14SB, standard CHARMM36) are parameterized on folded proteins. When applied to A


, they frequently produce "over-collapsed" globules due to undervalued water-peptide interactions.
  • Recommendation: CHARMM36m [1] or AMBER99SB-disp [2].[1][2][3]

  • Causality: These fields modify the CMAP (backbone correction) potentials and Lennard-Jones parameters to prevent artificial compaction, matching Small-Angle X-ray Scattering (SAXS) data for IDPs.

Solvation Model
  • For CHARMM36m: Use the CHARMM-modified TIP3P water model.

  • For AMBER99SB-disp: Use TIP4P-D .[3][4][5]

  • Critical Note: Never pair AMBER99SB-disp with standard TIP3P; the water dispersion forces in TIP4P-D are mathematically required to balance the protein's solubility.

Enhanced Sampling: T-REMD

A single long trajectory will get trapped in local minima. Temperature Replica Exchange MD (T-REMD) is required to overcome enthalpic barriers and sample the full conformational space.

Protocol: System Construction & Simulation

Phase 1: System Preparation

Step 1: Topology Generation

  • Input: Linear sequence DAEFRHDSGYEVHHQK.

  • C-Terminus: N-methylamide (NME) or carboxylate (COO-). Note: If modeling the fragment as part of the full peptide, use NME. If modeling the cleaved fragment in isolation, use COO-.

  • N-Terminus: Acetyl (ACE) or free ammonium (NH3+). Standard: ACE/NME capping to mimic the protein chain context.

  • Protonation States (pH 7.4):

    • His6, His13, His14: Neutral (HSD/HSE). Crucial: If modeling Zn

      
       binding, specific tautomers must be selected to coordinate the ion.
      
    • Glu/Asp: Deprotonated (-).

    • Lys/Arg: Protonated (+).

Step 2: Solvation & Ionization

  • Box: Dodecahedron (minimizes solvent volume).

  • Clearance: Minimum 1.2 nm from peptide to box edge (IDPs expand significantly).

  • Ions: Neutralize with Na

    
     or Cl
    
    
    
    , then add 150 mM NaCl to mimic physiological ionic strength.

Step 3: Energy Minimization

  • Algorithm: Steepest Descent.

  • Convergence:

    
     kJ/mol/nm.
    
Phase 2: Equilibration (The "Relaxation" Step)

Do not jump to production. The solvent must relax around the disordered chain.

PhaseEnsembleTimeRestraintsPurpose
NVT Canonical1 nsBackbone (1000 kJ/mol/nm

)
Heat solvent to 300K.
NPT Isobaric5 nsBackbone (500 kJ/mol/nm

)
Stabilize density (1.0 g/cm

).
NPT Isobaric10 nsNoneRelax peptide chain (pre-production).
Phase 3: Production (T-REMD)

Experimental Design:

  • Replicas: ~30-48 replicas (depending on atom count) to span 298K to 450K.

  • Exchange Probability: Target 20-30% acceptance rate. Use a web-based generator (e.g., REMD-Temperature-generator) to calculate exact T-steps based on degrees of freedom.

  • Integrator: Langevin Dynamics (SD) or Nose-Hoover (MD).

  • Time Step: 2 fs (with LINCS/SHAKE constraints on H-bonds).

  • Duration: 200 ns per replica (Total sampling > 6

    
    s).
    

Visualization: Simulation Workflow

MD_Protocol cluster_Equil Equilibration Phase Start Input Sequence: Abeta(1-16) ForceField Select Force Field: CHARMM36m or AMBER99SB-disp Start->ForceField Solvate Solvation: Dodecahedron Box (TIP3P-mod or TIP4P-D) ForceField->Solvate Ions Neutralization & Salinity: 150 mM NaCl Solvate->Ions Minimization Energy Minimization: Steepest Descent Ions->Minimization NVT NVT (1 ns) Heat to 300K Minimization->NVT NPT NPT (10 ns) Pressure Coupling NVT->NPT REMD_Setup REMD Setup: 30-48 Replicas 298K - 450K NPT->REMD_Setup Production Production Run: 200 ns/replica Exchange attempt every 2 ps REMD_Setup->Production Analysis Analysis: Clustering, DSSP, NMR Comparison Production->Analysis

Caption: Workflow for T-REMD simulation of A


(1-16). Blue: Prep; Yellow: Decision; Red: Sampling; Green: Analysis.

Analysis & Validation (Self-Correcting Loop)

To validate the simulation, you must compare the generated ensemble against experimental NMR data.

Convergence Check

Before analyzing, verify convergence.

  • Metric: Calculate the Radius of Gyration (

    
    ) distribution for the first 100ns vs. the second 100ns.
    
  • Criteria: The histograms must overlap significantly (Kullback-Leibler divergence near 0). If not, extend simulation.

Structural Clustering

A


 is heterogeneous. Do not rely on a single "average" structure.
  • Method: GROMOS algorithm or DBSCAN on backbone RMSD.

  • Cutoff: 0.2 - 0.25 nm.

  • Output: Extract the top 5 cluster centroids (representing >60% of the population).

NMR Validation (The "Truth" Test)

Calculate chemical shifts from your trajectory and compare to experimental values (BMRB Entry 17795).

  • Tool: SPARTA+ or SHIFTX2.

  • Plot:

    
     chemical shift deviations (
    
    
    
    ) vs. Residue Index.
  • Interpretation:

    • Positive

      
      : 
      
      
      
      -helical propensity.
    • Negative

      
      : 
      
      
      
      -sheet propensity.
    • A

      
       typically shows transient helical character at residues 13-16.
      

Logic Diagram: Analysis Pipeline

Analysis_Logic cluster_Metrics Geometric Metrics cluster_Exp Experimental Validation Traj Raw Trajectory (Demuxed) Rg Radius of Gyration (Compactness) Traj->Rg DSSP DSSP (Sec. Structure) Traj->DSSP Contact Contact Maps (Intra-molecular) Traj->Contact Shift Back-calc Chemical Shifts (SPARTA+) Traj->Shift Jcoup J-Coupling (3JHN-Ha) (Karplus Eq) Traj->Jcoup Compare Compare with NMR (PDB: 1ZE9/1ZE7) Shift->Compare Jcoup->Compare Result Validated Ensemble Compare->Result

Caption: Analytical pipeline linking simulation data to experimental NMR observables for validation.

Advanced Consideration: Metal Binding (Zn )

If your research concerns the "Zinc Sink" hypothesis, the protocol changes:

  • Force Field: Standard point-charge models fail for Zn-coordination. You must use the Bonded Model or Cationic Dummy Atom (CaDA) approach.

  • Tool: Use MCPB.py (Metal Center Parameter Builder) in AmberTools to generate force constants for the Zn-His/Glu coordination shell [3].

  • Coordination: His6, His13, His14, and Glu11 are the canonical ligands.

References

  • Huang, J., et al. (2017). "CHARMM36m: an improved force field for folded and intrinsically disordered proteins." Nature Methods. Link

  • Robustelli, P., et al. (2018). "Developing a molecular dynamics force field for both folded and disordered protein states."[4][5] PNAS. Link

  • Li, P. & Merz, K.M. (2016). "MCPB.py: A Python Based Metal Center Parameter Builder." Journal of Chemical Information and Modeling. Link

  • Zirah, S., et al. (2006). "Structural changes of region 1-16 of the Alzheimer disease amyloid beta-peptide upon zinc binding." Journal of Biological Chemistry. Link

  • Sugita, Y.[6] & Okamoto, Y. (1999).[6] "Replica-exchange molecular dynamics method for protein folding." Chemical Physics Letters. Link

Sources

Application Notes and Protocols for Amyloid Beta-Protein (1-16) in Alzheimer's Vaccine Development

Author: BenchChem Technical Support Team. Date: February 2026

These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the utilization of Amyloid beta-Protein (1-16) [Aβ(1-16)] as a key immunogen in the development of vaccines for Alzheimer's disease (AD). This document outlines the scientific rationale, detailed experimental protocols, and critical considerations for designing and evaluating an Aβ(1-16)-based vaccine.

Introduction: The Rationale for Targeting Aβ(1-16) in Alzheimer's Disease

Alzheimer's disease is a progressive neurodegenerative disorder characterized by the accumulation of amyloid-beta (Aβ) plaques and neurofibrillary tangles in the brain.[1] The amyloid cascade hypothesis posits that the aggregation of Aβ peptides is a central event in AD pathogenesis.[1] Immunotherapy, particularly active vaccination, aims to induce an immune response against Aβ to promote its clearance and prevent plaque formation.[2][3]

Early vaccine candidates using the full-length Aβ(1-42) peptide, such as AN1792, showed promise in clearing amyloid plaques but were halted due to the development of meningoencephalitis in a subset of patients.[4][5][6] This adverse inflammatory reaction was attributed to a T-cell-mediated autoimmune response against the C-terminal portion of the Aβ peptide.[5][7]

To circumvent this, second-generation vaccines have focused on the N-terminal fragment of Aβ, specifically the Aβ(1-16) region. This fragment contains the B-cell epitope necessary to generate anti-Aβ antibodies but lacks the T-cell epitopes located at the C-terminus, thereby reducing the risk of a harmful T-helper 1 (Th1) cell-driven inflammatory response.[5][7] The goal is to stimulate a T-helper 2 (Th2) response, which promotes antibody production without inducing excessive inflammation.[8]

The Aβ(1-16) peptide is a self-antigen, meaning it is a naturally occurring peptide in the body. Therefore, a successful vaccine must break immunological tolerance to induce a controlled autoimmune response that is both safe and effective.[2] This requires careful consideration of the vaccine formulation, including the choice of adjuvants and delivery systems to enhance immunogenicity.[6]

Vaccine Design and Formulation: From Peptide to Immunogen

The development of a successful Aβ(1-16) vaccine hinges on a formulation that can elicit a robust and specific antibody response. This involves the synthesis of the peptide, conjugation to a carrier protein, and the selection of an appropriate adjuvant.

Aβ(1-16) Peptide Synthesis and Purification

High-purity synthetic Aβ(1-16) peptide is the foundational component of the vaccine.

Protocol 1: Solid-Phase Peptide Synthesis of Aβ(1-16)

  • Synthesis: Synthesize the Aβ(1-16) peptide (DAEFRHDSGYEVHHQK) using standard Fmoc (9-fluorenylmethyloxycarbonyl) solid-phase peptide synthesis (SPPS) chemistry.

  • Cleavage and Deprotection: Cleave the peptide from the resin and remove protecting groups using a cleavage cocktail (e.g., trifluoroacetic acid, triisopropylsilane, and water).

  • Purification: Purify the crude peptide using reverse-phase high-performance liquid chromatography (RP-HPLC).

  • Characterization: Verify the identity and purity of the peptide using mass spectrometry and analytical RP-HPLC. A purity of >95% is recommended.

  • Lyophilization and Storage: Lyophilize the purified peptide and store it at -20°C or -80°C.

Carrier Protein Conjugation

To enhance the immunogenicity of the small Aβ(1-16) peptide, it is often conjugated to a larger carrier protein. This provides T-cell help to stimulate B-cell activation and antibody production.

Common Carrier Proteins:

  • Keyhole Limpet Hemocyanin (KLH): A large, immunogenic protein widely used in vaccine development.[1]

  • Tetanus Toxoid (TT): A non-toxic derivative of the tetanus toxin that provides potent T-cell help.[5]

Protocol 2: Aβ(1-16) Conjugation to KLH

  • Activation of Carrier: Activate KLH with a heterobifunctional crosslinker such as succinimidyl 4-(N-maleimidomethyl)cyclohexane-1-carboxylate (SMCC).

  • Peptide Preparation: Dissolve the Aβ(1-16) peptide (with a C-terminal cysteine for conjugation) in a suitable buffer.

  • Conjugation Reaction: Mix the activated KLH with the Aβ(1-16) peptide and allow the reaction to proceed to form a stable thioether bond.

  • Purification of Conjugate: Remove unconjugated peptide and crosslinker by dialysis or size-exclusion chromatography.

  • Quantification: Determine the concentration of the conjugate and the peptide-to-carrier ratio.

Adjuvant Selection

Adjuvants are critical for initiating a robust immune response, particularly for peptide-based vaccines.[6] They help to recruit immune cells to the injection site and enhance antigen presentation.[6]

Table 1: Commonly Used Adjuvants in Aβ Vaccine Development

AdjuvantMechanism of ActionPredominant Immune Response
Aluminum Salts (e.g., Alum) Depot formation, promotes antigen uptake by APCsTh2-biased
QS-21 Saponin-based, stimulates both Th1 and Th2 responsesMixed Th1/Th2
CpG Oligonucleotides Toll-like receptor 9 (TLR9) agonistTh1-biased
Freund's Adjuvant (Complete and Incomplete) Water-in-oil emulsion, potent but can cause strong local reactions (primarily for preclinical use)Potent mixed response

For Aβ vaccines, adjuvants that promote a Th2-biased response, such as aluminum salts, are often preferred to minimize the risk of Th1-mediated inflammation.[6][8]

Preclinical Evaluation: Assessing Immunogenicity and Efficacy

Preclinical studies in appropriate animal models are essential to evaluate the immunogenicity, safety, and efficacy of an Aβ(1-16) vaccine candidate. Transgenic mice that overexpress human amyloid precursor protein (APP) and develop age-dependent amyloid pathology are commonly used.[9]

Immunization Protocol

Protocol 3: Immunization of Transgenic Mice

  • Animal Model: Use an appropriate transgenic mouse model of Alzheimer's disease (e.g., Tg2576, APP/PS1).

  • Vaccine Formulation: Prepare the vaccine by emulsifying the Aβ(1-16)-KLH conjugate with the chosen adjuvant (e.g., Freund's Adjuvant for initial studies, or a clinically relevant adjuvant like Alum).

  • Immunization Schedule:

    • Primary Immunization: Inject mice subcutaneously or intraperitoneally with the vaccine formulation (e.g., 100 µg of conjugate per mouse).

    • Booster Injections: Administer booster injections at regular intervals (e.g., every 2-4 weeks) to enhance and maintain the antibody response.

  • Blood Collection: Collect blood samples periodically (e.g., via tail vein) to monitor the antibody response.

Assessment of Humoral Immune Response

The primary goal of the Aβ(1-16) vaccine is to induce a high titer of anti-Aβ antibodies.

Protocol 4: Enzyme-Linked Immunosorbent Assay (ELISA) for Anti-Aβ Antibody Titer

  • Plate Coating: Coat a 96-well ELISA plate with synthetic Aβ(1-42) or Aβ(1-16) peptide overnight at 4°C.[10]

  • Blocking: Block non-specific binding sites with a blocking buffer (e.g., 5% non-fat milk in PBS-T).[11]

  • Sample Incubation: Add serially diluted serum samples from immunized and control mice to the wells and incubate.

  • Secondary Antibody: Add a horseradish peroxidase (HRP)-conjugated anti-mouse IgG secondary antibody.

  • Detection: Add a substrate solution (e.g., TMB) and stop the reaction.

  • Data Analysis: Measure the absorbance at 450 nm and determine the antibody titer, defined as the reciprocal of the highest dilution that gives a signal significantly above the background.

Assessment of Cellular Immune Response

While the Aβ(1-16) vaccine is designed to avoid a strong T-cell response, it is crucial to assess the nature of any T-cell activation to ensure safety.

Protocol 5: T-Cell Proliferation Assay

  • Splenocyte Isolation: Isolate splenocytes from immunized and control mice.

  • Cell Culture: Culture the splenocytes in the presence of the Aβ(1-16) peptide or a control antigen.

  • Proliferation Measurement: Measure T-cell proliferation using a BrdU incorporation assay or CFSE dilution assay by flow cytometry.

  • Cytokine Profiling: Analyze the supernatant for the presence of Th1 (e.g., IFN-γ) and Th2 (e.g., IL-4) cytokines using an ELISA or a multiplex cytokine assay to characterize the T-cell response.

Evaluation of Therapeutic Efficacy

The ultimate measure of a successful vaccine is its ability to reduce AD-like pathology and improve cognitive function.

Table 2: Key Efficacy Endpoints in Preclinical Studies

EndpointMethodologyExpected Outcome
Amyloid Plaque Burden Immunohistochemistry (IHC) with anti-Aβ antibodies (e.g., 6E10) or Thioflavin S staining of brain sections.Significant reduction in the number and area of amyloid plaques in vaccinated mice compared to controls.[12]
Soluble and Insoluble Aβ Levels ELISA of brain homogenates.Significant reduction in both soluble and insoluble Aβ40 and Aβ42 levels in vaccinated mice.[12]
Cognitive Function Behavioral tests such as the Morris water maze or Y-maze.Improvement in learning and memory in vaccinated mice compared to controls.[1]

Visualization of Key Workflows

Aβ(1-16) Vaccine Development Workflow

VaccineDevelopmentWorkflow cluster_design Vaccine Design & Formulation cluster_preclinical Preclinical Evaluation peptide Aβ(1-16) Peptide Synthesis & Purification conjugation Conjugation to Carrier Protein (e.g., KLH) peptide->conjugation adjuvant Adjuvant Selection (e.g., Alum) conjugation->adjuvant immunization Immunization of Transgenic Mice adjuvant->immunization humoral Humoral Response (ELISA for Antibody Titer) immunization->humoral cellular Cellular Response (T-cell Assays) immunization->cellular efficacy Efficacy Assessment (Plaque Reduction, Cognition) immunization->efficacy

Caption: A streamlined workflow for the development and preclinical evaluation of an Aβ(1-16)-based Alzheimer's vaccine.

Mechanism of Action of Aβ(1-16) Vaccine

MechanismOfAction vaccine Aβ(1-16) Vaccine (Peptide + Adjuvant) apc Antigen Presenting Cell (APC) vaccine->apc Uptake th2 Th2 Helper T-Cell apc->th2 Antigen Presentation bcell B-Cell th2->bcell Activation plasma_cell Plasma Cell bcell->plasma_cell Differentiation antibodies Anti-Aβ(1-16) Antibodies plasma_cell->antibodies Production abeta Aβ Aggregates in Brain antibodies->abeta Binding clearance Clearance of Aβ abeta->clearance Opsonization & Phagocytosis

Caption: The proposed mechanism of action for an Aβ(1-16) vaccine, emphasizing a Th2-mediated antibody response for Aβ clearance.

Concluding Remarks and Future Directions

The use of Aβ(1-16) as an immunogen represents a significant advancement in the development of a safe and effective vaccine for Alzheimer's disease. By focusing on a B-cell epitope and avoiding the pro-inflammatory T-cell epitopes of the full-length Aβ peptide, this approach aims to mitigate the risk of adverse autoimmune reactions. The protocols outlined in these application notes provide a framework for the rational design, formulation, and preclinical evaluation of Aβ(1-16)-based vaccine candidates.

Future research should continue to optimize vaccine formulations, including the exploration of novel adjuvants and delivery systems to further enhance the desired Th2-mediated immune response. Additionally, ongoing and future clinical trials will be crucial in determining the long-term safety and efficacy of this promising therapeutic strategy in human populations.

References

  • Vertex AI Search. (n.d.). Abeta DNA Vaccination for Alzheimer's Disease: Focus on Disease Prevention - PMC - PubMed Central.
  • MDPI. (n.d.). β-Amyloid Vaccination | Encyclopedia MDPI.
  • Anaspec. (n.d.). Beta-Amyloid (1-16) Peptide.
  • Thermo Fisher Scientific. (n.d.). Amyloid Beta 1-16 Monoclonal Antibody (Ab5) (57004-100UG).
  • Triplett, O. (2025). Active immunization targeting amyloid β for the treatment of Alzheimer's disease. Neurodegenerative Diseases.
  • PubMed Central. (n.d.). Amyloid-β immunisation for Alzheimer's disease - PMC - PubMed Central.
  • Alzforum. (2025). In Early Trial, Vaccine Spurs Glut of Antibodies Against Aβ Aggregates.
  • Oxford Academic. (2022). amyloid beta vaccine that safely drives immunity to a key pathological species in Alzheimer's disease.
  • Frontiers. (n.d.). Amyloid-β and α-Synuclein Immunotherapy: From Experimental Studies to Clinical Trials.
  • Cureus. (2022). Exploring The Efficacy of Anti-amyloid-β Therapeutics In Treating Alzheimer Disease.
  • MDPI. (n.d.). Vaccination against β-Amyloid as a Strategy for the Prevention of Alzheimer's Disease.
  • MDPI. (n.d.). Peptide-Based Vaccines for Neurodegenerative Diseases: Recent Endeavors and Future Perspectives.
  • Open Access Journals. (n.d.). Alzheimer's disease vaccines: promises and pitfalls.
  • Journal of Neuroscience. (2013). Immunogenicity, Efficacy, Safety, and Mechanism of Action of Epitope Vaccine (Lu AF20513) for Alzheimer's Disease: Prelude to a Clinical Trial.
  • Ovid. (2010). Simplified β-amyloid peptides for safer Alzheimer vaccines development.
  • PNAS. (n.d.). A liposome-based therapeutic vaccine against β-amyloid plaques on the pancreas of transgenic NORBA mice.
  • Antibodies.com. (2024). ELISA Protocols.
  • SeraCare. (n.d.). Technical Guide for ELISA - Protocols.

Sources

Troubleshooting & Optimization

Improving the solubility of Amyloid beta-Protein (1-16) for in vitro assays.

Technical Support Center: Amyloid -Protein (1-16) Solubility & Handling

Topic: Improving the solubility of Amyloid

Audience:Date:

Core Analysis: The Unique Solubility Profile of A (1-16)

Unlike the full-length amyloid

A

(1-16)

However, users frequently encounter unexpected precipitation or concentration loss. This is rarely due to intrinsic hydrophobicity but rather three specific extrinsic factors: Metal Coordination , Isoelectric Point (pI) Traps , and Surface Adsorption .

The Three Pillars of Instability
FactorMechanism of FailureCritical Thresholds
Metal Ions (Zn²⁺/Cu²⁺) Coordination Bridging: The 1-16 region contains the metal-binding domain (His6, His13, His14). Zinc ions, in particular, cross-link these residues between peptide chains, causing rapid precipitation.Zn²⁺ > 10 µM; Cu²⁺ at pH 6.0–6.6.
Isoelectric Point (pI) Charge Neutralization: The pI of A

(1-16) is theoretically ~5.8–6.1 . At this pH, the net charge is zero, minimizing repulsive forces and maximizing aggregation.
Avoid pH 5.0 – 6.5.
Surface Adsorption Interfacial Loss: Amphipathic nature leads to adsorption at the air-water interface and hydrophobic plastic surfaces, causing significant loss of soluble peptide mass.Low concentrations (<10 µM) in standard tubes.

Visualizing the Solubility Mechanisms

The following diagrams illustrate the decision-making process for reconstitution and the molecular mechanism behind metal-induced precipitation.

Diagram 1: The "Gold Standard" Reconstitution Workflow

This workflow prevents the common error of dissolving directly into a buffer that promotes aggregation.

ReconstitutionWorkflowLyophilizedLyophilized Aβ(1-16)(TFA Salt)SolventStep 1: AlkalizationSolvent: 10-50 mM NaOH(Avoid PBS/Water initially)Lyophilized->Solvent Breaks pre-formedaggregatesSonicationStep 2: DisaggregationSonicate 1-2 mins on iceSolvent->SonicationQCStep 3: Quality CheckCentrifuge 10k x gCheck for pelletSonication->QCDilutionStep 4: DilutionDilute into Buffer(HEPES/Tris, pH 7.4)QC->Dilution Final AssayConcentration

Caption: A self-validating workflow ensuring the peptide is monomeric before assay introduction. NaOH creates a high pH environment, maximizing electrostatic repulsion.

Diagram 2: The Zinc Trap (Metal-Induced Aggregation)

A

MetalAggregationMonomerSoluble Aβ(1-16) Monomer(Histidines Free)ZincAddition of Zn²⁺Monomer->ZincCoordinationIntra-molecular Coordination(Zn binds His6, His13, His14)Monomer->Coordination Low Zn:Peptide RatioBridgingInter-molecular Bridging(Zn links His residues oftwo different peptides)Zinc->Bridging High Zn:Peptide Ratio(> 1:1)Coordination->Bridging Equilibrium ShiftPrecipitateAmorphous Precipitate(Insoluble Complex)Bridging->Precipitate Rapid Aggregation

Caption: Zinc ions act as a "glue," bridging Histidine residues on adjacent peptide chains, leading to immediate precipitation even in hydrophilic fragments.

Troubleshooting Guide & FAQs

Q1: I added ZnCl₂ to my A (1-16) solution and it turned cloudy immediately. Why?

Diagnosis: You have triggered Metal-Induced Precipitation . The Mechanism: A

The Fix:
  • Lower the Concentration: Aggregation is concentration-dependent.[1] Work below 10-20 µM peptide if possible.

  • Buffer Choice: Ensure your buffer does not compete for metals (avoid Citrate/EDTA) but also does not promote precipitation (avoid Phosphate with high Zinc). HEPES or MOPS are preferred for metal studies.

  • Ratio Control: Aggregation is most severe at suprastoichiometric Zinc ratios (Zn:Peptide > 1:1).

Q2: My peptide concentration (measured by HPLC) is 40% lower than the amount I weighed out.

Diagnosis: Surface Adsorption or Incomplete Solubilization . The Mechanism: Even the hydrophilic 1-16 fragment is amphipathic. It rapidly adsorbs to the walls of polypropylene tubes and the air-water interface. The Fix:

  • Low-Bind Plasticware: exclusively use "Low Retention" or siliconized tubes.

  • Avoid Vortexing: Vortexing increases the surface area of the air-water interface, promoting adsorption and aggregation. Mix by gentle inversion or pipetting.

  • Correct Extinction Coefficient: Ensure you are using

    
     (Tyrosine). Note that this signal is weak; amino acid analysis (AAA) is the only way to be 100% accurate for stock solutions.
    
Q3: Can I dissolve the powder directly in PBS?

Verdict: NO. Reasoning:

  • The pI Trap: The lyophilized powder may contain salts that, when mixed with PBS, create a local pH micro-environment near the isoelectric point (pH 5.5–6.0), causing immediate "crashing out."

  • Pre-existing Aggregates: Lyophilization generates aggregates. PBS (neutral pH, high salt) stabilizes these aggregates rather than breaking them.

  • Protocol: Always dissolve in NaOH (10–50 mM) or ultra-pure water first to ensure the peptide is fully monomeric before introducing the buffering salts.

Standardized Protocol: High-Solubility Preparation

This protocol is designed to maximize monomer content and ensure reproducibility between batches.

Materials
  • A

    
    (1-16) Lyophilizate  (Stored at -20°C or -80°C).
    
  • Solvent: 50 mM NaOH (freshly prepared).

  • Buffer: 20 mM HEPES, 150 mM NaCl, pH 7.4 (Phosphate-free for metal studies).

  • Equipment: Bath sonicator, Centrifuge (cooled).

Step-by-Step Methodology
  • Alkaline Pre-treatment (The Reset):

    • Add 50 mM NaOH to the lyophilized peptide to achieve a concentration of approx. 1.0 – 2.0 mg/mL .

    • Why: The high pH (>10.5) ensures the peptide carries a strong net negative charge, breaking hydrogen bonds and electrostatic interactions that hold aggregates together.

  • Sonication:

    • Sonicate the tube in a bath sonicator filled with ice-water for 1–2 minutes .

    • Why: Mechanical energy disrupts any stubborn pre-seeding aggregates formed during the freeze-drying process.

  • Clarification (Critical QC):

    • Centrifuge at 10,000

      
       g for 5 minutes  at 4°C.
      
    • Transfer the supernatant to a fresh Low-Bind tube. Discard any pellet.

    • Why: This removes any non-solubilized "seeds" that could nucleate further aggregation.

  • Buffer Exchange / Dilution:

    • Dilute the alkaline stock immediately into your assay buffer (e.g., HEPES).

    • Note: Since you are adding a base (NaOH), ensure your assay buffer has sufficient capacity to maintain pH 7.4, or neutralize with a stoichiometric amount of HCl if using weak buffers.

  • Storage:

    • Do not store diluted samples. Use immediately.

    • If storage is necessary, store the NaOH stock at -80°C, but be aware that chemical degradation (deamidation/racemization) accelerates at high pH over time.

References

  • Miller, Y., et al. (2010). "Molecular Mechanism of Zinc-Dependent Oligomerization of Alzheimer's Amyloid-β with Taiwan (D7H) Mutation." MDPI. Link

  • Hane, F. T., et al. (2016). "Effect of Copper and Zinc on the Single Molecule Self-Affinity of Alzheimer's Amyloid-β Peptides."[2] PLOS ONE. Link[2]

  • Minicozzi, V., et al. (2008). "Metal Binding Modes of Alzheimer's Amyloid β-Peptide in Insoluble Aggregates and Soluble Complexes." Biochemistry (ACS). Link

  • Bieschke, J., et al. (2013). "Surface adsorption considerations when working with amyloid fibrils in multiwell plates and Eppendorf tubes." Protein Science. Link

  • Stine, W. B., et al. (2011). "Preparation of Stable Amyloid β-Protein Oligomers of Defined Assembly Order." Methods in Molecular Biology. Link

Best practices for handling and storing Amyloid beta-Protein (1-16) peptides.

Technical Support Center: Amyloid -Protein (1-16) Handling Guide

Case ID: AB16-PROTO-001 Status: Resolved Assigned Specialist: Dr. A. Vance, Senior Application Scientist

Executive Summary

Unlike its aggregation-prone counterparts (A

Amyloid 

-Protein (1-16)
metal-binding domain

Critical Warning: The primary stability risks for A

oxidative degradationsurface adsorption

Part 1: Receiving & Storage (Pre-Reconstitution)

Q: I just received my lyophilized peptide. How should I store it?

A: Immediate proper storage is vital to prevent hydrolysis and oxidation.

  • Temperature: Store the lyophilized vial at -20°C or lower immediately upon receipt.

  • Desiccation: Peptides are hygroscopic. Keep the vial inside a sealed container with desiccant silica gel. Moisture absorption can lead to hydrolysis of the peptide backbone.

  • Light: Protect from light to minimize photo-oxidation of Histidine and Tyrosine residues.

Q: The vial looks empty. Is this normal?

A: Yes. A

  • Action: Always centrifuge the vial at 10,000 x g for 2 minutes before opening to pellet the peptide at the bottom.

Part 2: Reconstitution & Solubility

Q: What is the best solvent for A (1-16)? Do I need HFIP or DMSO?

A: Unlike A

soluble in aqueous buffers
  • Standard Protocol: Reconstitute in sterile, ultrapure water (Type 1, 18.2 MΩ·cm) or PBS (pH 7.4).

  • Avoid HFIP/DMSO: Unless your specific assay requires it, organic solvents like Hexafluoroisopropanol (HFIP) or DMSO are unnecessary for 1-16 and may interfere with metal-binding studies.

  • Counter-ion Check: If your peptide is a TFA salt (common from HPLC purification), dissolving it in water will create an acidic solution. You may need to buffer it with PBS or add trace amounts of dilute NH

    
    OH to reach neutral pH, although PBS is usually sufficient.
    
Q: How do I prevent metal-induced oxidation during reconstitution?

A: A

1
  • Chelex Treatment: Use buffers treated with Chelex-100 resin to remove trace metals.

  • EDTA: If studying the apo (metal-free) state, add 10-50

    
    M EDTA  to the buffer to scavenge trace ions.
    
Solubility & Properties Table
PropertyValue/Description
Sequence Asp-Ala-Glu-Phe-Arg-His-Asp-Ser-Gly-Tyr-Glu-Val-His-His-Gln-Lys
Hydrophobicity Low (Hydrophilic N-terminus)
Solubility Soluble in Water, PBS, Tris (up to >5 mg/mL)
Isoelectric Point (pI) ~6.1 (Theoretical)
Key Risks Metal-catalyzed oxidation (His residues), Surface Adsorption
Aggregation Low propensity (compared to 1-42), but can dimerize via metal bridging

Part 3: Handling & Experimental Usage

Q: I am seeing low signal in my ELISA/MS. Is the peptide degrading?

A: It is likely adsorbing to your plasticware , not degrading.

  • The Issue: Peptides adhere rapidly to standard polypropylene and glass. At nanomolar concentrations, you can lose >50% of your sample to the tube walls within minutes.

  • The Solution:

    • LoBind Tubes: ALWAYS use "Protein LoBind" or siliconized tubes.

    • Carrier Protein: If your assay permits, add 0.1% BSA or 0.05% Tween-20 to block nonspecific binding sites on the plastic.

Q: Can I freeze-thaw my reconstituted aliquots?

A: Avoid freeze-thaw cycles.

  • Mechanism: Ice crystal formation changes the local pH and salt concentration, which can denature the peptide or induce metal-mediated crosslinking.

  • Protocol:

    • Reconstitute at a high stock concentration (e.g., 1 mg/mL).

    • Aliquot immediately into single-use volumes (e.g., 10-50

      
      L).
      
    • Flash freeze in liquid nitrogen.

    • Store at -80°C . Thaw only once.

Part 4: Visualization of Workflows

Workflow 1: Optimal Reconstitution Pathway

This diagram outlines the decision logic for reconstituting A

GStartLyophilized Aβ(1-16)(-20°C)CentrifugeCentrifuge Vial(10,000xg, 2 min)Start->CentrifugeSolventSelect SolventCentrifuge->SolventWaterUltrapure Water/PBS(Standard Use)Solvent->WaterGeneralMetalFreeAdd EDTA/Chelex(If Metal-Free Required)Solvent->MetalFreeStrict Apo-StateDissolveDissolve & Vortex GentlyWater->DissolveMetalFree->DissolveAliquotAliquot intoLoBind TubesDissolve->AliquotFreezeFlash Freeze (Liq N2)Store -80°CAliquot->Freeze

Caption: Standard Operating Procedure (SOP) for the reconstitution and storage of A

Workflow 2: Troubleshooting Instability

Understanding the chemical risks associated with the Histidine-rich 1-16 sequence.

GSourceInstability SourceMetalsTrace Metals(Cu, Zn, Fe)Source->MetalsPlasticStandard PlasticwareSource->PlasticpHIncorrect pHSource->pHMech1His-Metal CoordinationMetals->Mech1Mech2Surface AdsorptionPlastic->Mech2Mech3Charge AlterationpH->Mech3Result1ROS Production &OxidationMech1->Result1Result2Sample Loss(Low Signal)Mech2->Result2Result3PrecipitationMech3->Result3

Caption: Cause-and-effect relationships for common A

References

  • Bachem. (2021). Care and Handling of Amyloid Peptides.[2] Bachem Technical Guides. Link

  • AnaSpec. (n.d.). Beta-Amyloid (1-16) Peptide Product Guide.[3] AnaSpec.[4] Link

  • Faller, P., & Hureau, C. (2009). Bioinorganic chemistry of copper and zinc ions coordinated to amyloid-beta peptide.[1][4][5][6] Dalton Transactions. Link

  • Kowalik-Jankowska, T., et al. (2004).[4] Coordination abilities of the 1–16 and 1–28 fragments of β-amyloid peptide towards copper(II) ions.[4] Journal of Inorganic Biochemistry.[4] Link

  • BenchChem. (n.d.). Minimizing Peptide Adsorption to Labware. Technical Support Center. Link

Technical Support Center: A Guide to Minimizing Metal Contamination in Amyloid β (1-16) Experiments

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals working with Amyloid beta-Protein (1-16) (Aβ(1-16)). This guide provides in-depth, field-proven insights into a critical, yet often overlooked, aspect of Aβ research: the mitigation of trace metal contamination. The inherent metal-binding affinity of the Aβ(1-16) domain means that even picomolar concentrations of divalent cations can drastically alter experimental outcomes, leading to issues with aggregation kinetics, structural analysis, and therapeutic screening.

This resource is structured to provide immediate answers to common questions and detailed, validated protocols to ensure the integrity and reproducibility of your results.

Section 1: Frequently Asked Questions (FAQs)

This section addresses the most common queries regarding the impact and management of metal ions in Aβ(1-16) research.

Q1: Why is controlling for metal contamination so critical when working with Aβ(1-16)?

Controlling metal contamination is paramount because the N-terminal 1-16 region of the amyloid-beta peptide is the primary locus for high-affinity metal ion binding.[1][2] This region contains several residues, including three histidines (His6, His13, His14), that act as coordination sites for divalent metal ions like copper (Cu²⁺) and zinc (Zn²⁺).[2][3] The binding of these metal ions can profoundly and often unpredictably alter the peptide's behavior in several ways:

  • Aggregation Dynamics: Divalent metal ions are known to modulate the aggregation of Aβ peptides.[4][5] Depending on the specific ion and its concentration, they can either accelerate the formation of amorphous aggregates or, in some cases, inhibit fibrillization by stabilizing aggregation-inert complexes.[6][7] This leads to high variability and poor reproducibility in aggregation assays (e.g., Thioflavin T).

  • Structural Changes: Metal binding induces significant conformational changes in the normally unstructured Aβ(1-16) domain, causing it to adopt a more compact, folded state.[3][6] This can interfere with structural studies using techniques like Circular Dichroism (CD) or Nuclear Magnetic Resonance (NMR) spectroscopy.

  • Redox Activity & Toxicity: The binding of redox-active metals, particularly copper, can catalyze the production of reactive oxygen species (ROS), which is a proposed mechanism of Aβ-induced neurotoxicity.[4] Uncontrolled metal contamination can therefore lead to misleading results in cell-based toxicity assays.

Understanding and controlling the metal ion environment is a prerequisite for obtaining reliable and mechanistically informative data in Aβ(1-16) research.[8]

Q2: What are the primary sources of metal contamination in a typical lab setting?

Trace metal contamination can arise from numerous, often unsuspected, sources. A systematic audit of the entire experimental workflow is necessary to identify and eliminate them. Key sources include:

  • Reagents and Buffers: Even high-purity water (e.g., Milli-Q) and analytical-grade buffer components can contain trace levels of metal ions.

  • Labware: Glassware can leach metal ions from its silica matrix. Plasticware, especially if not certified as "metal-free," can be a source of contamination from manufacturing processes.[9] Stainless steel implements, such as spatulas or filter holders, are also significant contributors.

  • Instrumentation: Syringes, pipette tips, and components of chromatography or filtration systems can introduce metals.

  • The Peptide Itself: The synthesis and purification process of the Aβ(1-16) peptide can introduce contaminants.[9]

Q3: Which specific metal ions are of most concern for Aβ(1-16) research?

The primary ions of concern are Copper (Cu²⁺) and Zinc (Zn²⁺) due to their high prevalence in biological systems and their high binding affinity for the Aβ(1-16) domain.[4]

  • Copper (Cu²⁺): Binds with a very high affinity, with reported dissociation constants (Kd) in the nanomolar range (1-50 nM).[2]

  • Zinc (Zn²⁺): Binds with a slightly lower, but still physiologically relevant, affinity, with Kd values in the high nanomolar to low micromolar range (0.1–1 µM).[2]

Other ions such as iron (Fe²⁺/Fe³⁺) and manganese (Mn²⁺) can also interact with the peptide, though typically with lower affinity.[2] The focus on Cu²⁺ and Zn²⁺ is due to their well-documented and potent effects on Aβ aggregation and toxicity.[10]

Q4: What is a metal chelator and when should I use one?

A metal chelator is a molecule that can form multiple bonds to a single metal ion, effectively sequestering it and preventing it from interacting with other molecules, like Aβ(1-16). In the context of these experiments, chelators are used in two primary ways:

  • For Removal: Solid-phase chelating resins, such as Chelex-100, are used to strip metal ions from buffers and solutions before the experiment begins.[11] This is the preferred method for creating a "metal-free" starting condition.

  • As an Experimental Control: Soluble chelators like EDTA, DTPA, or Clioquinol can be added to an experiment to confirm that an observed effect (e.g., rapid aggregation) is indeed metal-dependent. If the addition of a chelator reverses the effect, it strongly implicates metal ion involvement.

Section 2: Troubleshooting Common Issues

Problem Potential Cause Related to Metal Contamination Recommended Action
Unexpected Aggregation Your Aβ(1-16) peptide is aggregating much faster than literature values suggest, or is forming amorphous precipitates instead of fibrils.This is a classic sign of contamination with divalent cations like Zn²⁺ or Cu²⁺, which are known to rapidly precipitate Aβ.[10] Implement the full metal-minimized workflow described in Section 3.
High Replicate Variability Identical experiments run on different days, or even side-by-side, yield significantly different aggregation kinetics or final endpoints.Inconsistent and sporadic contamination is likely the culprit. This can come from using different batches of reagents, inadequately cleaned glassware, or non-dedicated labware. Strict adherence to the protocols in Section 3 for every replicate is crucial.
Inconsistent Spectroscopic Data Circular Dichroism (CD) spectra show batch-to-batch variation, or Nuclear Magnetic Resonance (NMR) signals are broadened unexpectedly.Metal binding induces a conformational fold in Aβ(1-16).[3] Inconsistent metal levels will lead to a heterogeneous population of folded and unfolded peptides, causing these spectroscopic inconsistencies. Treat all buffers and reconstitute the peptide under stringent metal-free conditions.

Section 3: Core Protocols for a Metal-Minimized Workflow

Adherence to these self-validating protocols is essential for achieving reproducible, high-quality data.

Protocol 1: Preparation of Metal-Depleted Buffers using Chelating Resin

Causality: Standard buffers are a primary source of metal contamination. This protocol uses Chelex-100 resin, which contains iminodiacetate ions that act as chelating groups to bind and remove polyvalent metal ions from your solutions.[11][12]

Materials:

  • Chelex-100 molecular grade resin (e.g., Bio-Rad, 200-400 mesh)

  • High-purity (18.2 MΩ·cm) water

  • Buffer components (highest purity available)

  • Acid-washed plastic or glassware (See Protocol 2)

  • Plastic spatula

Step-by-Step Methodology:

  • Prepare the Resin: Before first use, wash the Chelex resin extensively with high-purity water to remove any soluble contaminants. A common practice is to wash with at least 300 volumes of water.[11]

  • Prepare the Buffer: Prepare your desired buffer (e.g., HEPES, Phosphate) at the final concentration and pH using high-purity water in an acid-washed container.

  • Add Chelex Resin: Using a plastic spatula to avoid metal transfer, add approximately 2-5 grams of the washed, wet Chelex resin for every 100 mL of buffer.[11][13]

  • Incubate: Gently stir the buffer-resin slurry overnight at 4°C. Avoid using a magnetic stir bar that could grind the resin beads; a gentle orbital shaker or rocker is preferred.[13]

  • Separate the Buffer: Carefully decant or pipette the buffer, leaving the resin beads behind.

  • Final Filtration (Optional but Recommended): For critical applications, filter the treated buffer through a 0.22 µm syringe filter to remove any fine resin particles that may have broken off.[13]

  • Usage: Use the metal-depleted buffer immediately for the best results.[11]

Protocol 2: Rigorous Cleaning of Labware (Glass and Plastic)

Causality: Glass and plastic surfaces can adsorb and leach metal ions. An acid wash is a critical step to strip these bound metals, creating an inert surface for your experiments.

Materials:

  • Trace-metal grade Nitric Acid (HNO₃)

  • High-purity (18.2 MΩ·cm) water

  • Appropriate Personal Protective Equipment (PPE): acid-resistant gloves, lab coat, safety glasses/face shield.

Step-by-Step Methodology:

  • Initial Cleaning: If the labware is new or has been used previously, wash it thoroughly with a suitable laboratory detergent and rinse with tap water, followed by a preliminary rinse with high-purity water.

  • Acid Soaking: Submerge the labware completely in a 1-10% nitric acid solution.[14][15] Ensure there are no trapped air bubbles. Allow the labware to soak for a minimum of 8 hours, or preferably, overnight.

  • Profuse Rinsing: Remove the labware from the acid bath and rinse it extensively with high-purity water. A minimum of 5-10 complete rinses is recommended to ensure all traces of acid are removed.[14]

  • Drying and Storage: Allow the labware to air dry in a clean environment (e.g., a laminar flow hood or a covered area). Once dry, cover openings with paraffin film or aluminum foil and store in a designated, clean area labeled "For Trace Metal Work Only."

Protocol 3: Handling and Reconstitution of Aβ(1-16) Peptide

Causality: The lyophilized peptide powder is highly susceptible to contamination and has a high propensity to aggregate upon reconstitution.[16] This protocol is designed to produce a monomeric, metal-free stock solution.

Materials:

  • Lyophilized Aβ(1-16) peptide

  • Metal-depleted buffer (from Protocol 1) or 0.1 M aqueous ammonia solution.[17]

  • Acid-washed, low-binding plastic microcentrifuge tubes.

Step-by-Step Methodology:

  • Equilibration: Before opening, allow the vial of lyophilized peptide to equilibrate to room temperature for at least 15-20 minutes to prevent condensation.

  • Initial Solubilization: Briefly centrifuge the vial to ensure all powder is at the bottom. Add the appropriate volume of metal-depleted buffer or recommended solvent (e.g., 0.1 M aqueous ammonia) to achieve a stock concentration of ~1 mg/mL.[17]

  • Vortex and Sonicate: Gently vortex the solution. If visible particulates remain, sonicate in a bath sonicator for 5-10 minutes.

  • Filtration/Centrifugation: To remove any pre-existing small aggregate "seeds," centrifuge the stock solution at high speed (e.g., >14,000 x g) for 15-20 minutes at 4°C and carefully collect the supernatant. Alternatively, filter through a 0.22 µm syringe filter.[18]

  • Quantification: Determine the precise concentration of the peptide stock solution using a method like UV absorbance at 280 nm (if the sequence contains Trp or Tyr) or a BCA assay.

  • Aliquoting and Storage: Immediately aliquot the monomeric stock into acid-washed, low-binding tubes, flash-freeze in liquid nitrogen, and store at -80°C. Avoid repeated freeze-thaw cycles.

Section 4: Visualizing the Workflow & Mechanisms

Diagram 1: Experimental Workflow

G cluster_prep Phase 1: Preparation cluster_exp Phase 2: Execution cluster_source Contamination Sources Buffer 1. Prepare Buffer Chelex 2. Treat with Chelex-100 Glassware 3. Acid-Wash Labware Peptide 4. Reconstitute Aβ(1-16) Chelex->Peptide Glassware->Peptide Experiment 5. Run Experiment Peptide->Experiment Analysis 6. Analyze Data Experiment->Analysis MetalSource Trace Metals MetalSource->Buffer MetalSource->Glassware MetalSource->Peptide

Caption: Workflow for minimizing metal contamination in Aβ(1-16) experiments.

Diagram 2: Mechanism of Metal Interference

G cluster_pathway Potential Aβ Fates cluster_intervention Intervention Unstructured Unstructured Aβ monomer Folded Metal-Bound Folded Complex Unstructured->Folded Metal Binding Fibrils Ordered Fibrils Unstructured->Fibrils Canonical Pathway Metal {Metal Ion (e.g., Cu²⁺, Zn²⁺)} Aggregates Amorphous Aggregates Folded->Aggregates Off-Pathway Aggregation Chelator {Chelating Agent (e.g., Chelex, EDTA)} Chelator->Metal Sequesters Ion

Caption: Divergent pathways of Aβ(1-16) in the presence of metal ions.

Section 5: Quantitative Data Summary

This table summarizes the approximate binding affinities of key divalent cations to the Aβ peptide, highlighting why Cu²⁺ and Zn²⁺ are of primary concern.

Metal IonReported Dissociation Constant (Kd)Key Binding ResiduesReference
Copper (Cu²⁺) ~ 1 - 50 nMHis6, His13, His14, N-terminus[2]
Zinc (Zn²⁺) ~ 0.1 - 1 µMHis6, His13, His14, E11, D1[2][3]
Iron (Fe²⁺) Micromolar (µM) rangeHistidines, Asp/Glu residues[2]
Manganese (Mn²⁺) Micromolar (µM) rangeHistidines, Asp/Glu residues[2]

Section 6: References

  • Chan, T. (2021). Metal-based molecules show promise against the build-up of Alzheimer's peptides. Imperial College London. Available at: [Link]

  • Bio-protocol. (n.d.). Preparation of metal free buffer and protein. Available at: [Link]

  • Tep, R., et al. (2024). A Computational Workflow for Calculating Binding Affinity for Amyloid Beta. arXiv. Available at: [Link]

  • Soon, W. L., et al. (2022). Plant-based amyloids from food waste for removal of heavy metals from contaminated water. Chemical Engineering Journal.

  • Schippling, S., et al. (2007). A method to prevent cross contamination during 2-DE by β-amyloid peptides. PubMed. Available at: [Link]

  • Mureșan, A., et al. (2022). A computational study of metal ions interaction with amyloid-β 1–42 peptide structure in hyperpyrexia: Implications for Alzheimer disease. PubMed Central. Available at: [Link]

  • Deshmukh, M., et al. (2019). A robust preparation method for the amyloidogenic and intrinsically disordered amyloid-α (Aα) peptide. PubMed Central. Available at: [Link]

  • Sandberg, A., et al. (2019). Metal binding to the amyloid-β peptides in the presence of biomembranes: potential mechanisms of cell toxicity. Biophysical Reviews.

  • Abelein, A., et al. (2023). Metal Binding of Alzheimer's Amyloid-β and Its Effect on Peptide Self-Assembly. Accounts of Chemical Research. Available at: [Link]

  • Abelein, A., et al. (2023). Metal Binding of Alzheimer's Amyloid-β and Its Effect on Peptide Self-Assembly. PubMed Central. Available at: [Link]

  • Bio-Rad. (n.d.). Chelex® 100 and Chelex 20 Chelating Ion Exchange Resin Instruction Manual. Available at: [Link]

  • Anbarasu, S., & Anishetty, S. (2014). Role of zinc and copper metal ions in amyloid β-peptides Aβ1–40 and Aβ1–42 aggregation. Journal of Biomolecular Structure and Dynamics.

  • Frederick National Laboratory for Cancer Research. (n.d.). Glassware Cleaning for Trace TOC Analysis. Available at: [Link]

  • Varga, O., et al. (2025). Analysis of heavy metal content in protein powders available on the Hungarian market. PubMed Central. Available at: [Link]

  • Clean Label Project. (2024). 2024-25 Protein Powder Category Report. Available at: [Link]

  • Farnell, B. (2023). Handling difficult peptides - how to purify beta amyloid peptides. Biotage. Available at: [Link]

  • Faller, P., et al. (2009). Copper and zinc binding to amyloid-beta: coordination, dynamics, aggregation, reactivity and metal-ion transfer. PubMed. Available at: [Link]

  • Iannuzzi, C., et al. (2018). Role of Copper in the Onset of Alzheimer's Disease Compared to Other Metals. Frontiers in Aging Neuroscience. Available at: [Link]

  • Al-Tameemi, R. A. M., et al. (2017). Copper binding and redox chemistry of the Aβ16 peptide and its variants. Metallomics. Available at: [Link]

  • Optimal DX. (n.d.). Heavy Metal Pollution of Protein Powders. Available at: [Link]

  • Arizona State University. (2019). GLASSWARE WASHING PROCEDURES. Available at: [Link]

  • ResearchGate. (2021). How to prepare HEPES Buffer with CHELEX-100? Available at: [Link]

  • ResearchGate. (n.d.). Analysis of heavy metal content in protein powders available on the Hungarian market: a reassuring snapshot, but not a reassuring quality guarantee. Available at: [Link]

  • ResearchGate. (2018). How to wash off Cd, As and Zn of stainless steel or glass tools? Available at: [Link]

  • Cherny, R. A., et al. (2009). Zinc and Copper Modulate Alzheimer Aβ Levels in Human Cerebrospinal Fluid. PubMed Central. Available at: [Link]

  • Walsh, P. S., et al. (2018). Chelex 100 as a Medium for Simple Extraction of DNA for PCR-Based Typing from Forensic Material. Taylor & Francis Online.

  • National Forensic Science Technology Center. (n.d.). Chelex®100 Non-Differential Extraction. Available at: [Link]

  • Istrate, A. N., et al. (2023). Molecular Mechanism of Zinc-Dependent Oligomerization of Alzheimer's Amyloid-β with Taiwan (D7H) Mutation. MDPI. Available at: [Link]

  • WholeFoods Magazine. (2025). Clean Label Project Publishes Report on Heavy Metals in Protein Powders. Available at: [Link]

Sources

Technical Support Center: Improving Specificity of Antibodies Targeting Amyloid beta-Protein (1-16)

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals working with antibodies targeting the N-terminal (1-16) region of Amyloid beta-Protein (Aβ). This guide is designed to provide in-depth troubleshooting advice and answers to frequently asked questions to help you enhance the specificity and reliability of your immunoassays. Achieving high specificity is paramount in Alzheimer's disease (AD) research, as off-target binding can lead to misinterpretation of data and confound therapeutic strategies.[1][2]

The Aβ peptide is generated through sequential cleavage of the Amyloid Precursor Protein (APP) by β- and γ-secretases.[3][4] The N-terminal region (1-16) is a common target for therapeutic and research antibodies. However, the complex processing of APP and the sequence homology among different Aβ fragments present significant challenges to antibody specificity.[1]

Frequently Asked Questions (FAQs)

Here we address some of the most common issues encountered when working with Aβ (1-16) antibodies.

Q1: My Aβ (1-16) antibody is detecting a strong band at a high molecular weight in my Western blot of brain lysates. What could this be?

A1: The high molecular weight band is most likely the full-length Amyloid Precursor Protein (APP) or its soluble fragments (sAPPα or sAPPβ).[3][5] The Aβ (1-16) sequence is present within the extracellular domain of APP. Therefore, antibodies targeting this epitope are expected to cross-react with APP.[1][6]

Validation Step: To confirm this, you can perform an immunoprecipitation experiment using your Aβ (1-16) antibody, followed by a Western blot with an antibody that recognizes a different region of APP, such as the C-terminus. A positive signal would confirm the presence of APP in your immunoprecipitate.

Q2: I'm seeing inconsistent results in my ELISA for Aβ(1-40/42). Could my Aβ (1-16) antibody be the problem?

A2: Inconsistent ELISA results can stem from several factors related to your Aβ (1-16) antibody. The conformation and aggregation state of Aβ can significantly impact antibody binding.[2][7] Additionally, post-translational modifications within the N-terminal region, such as pyroglutamylation at position 3 or 11, can alter the epitope and affect antibody recognition.[7]

Troubleshooting Steps:

  • Sample Preparation: Ensure consistent sample handling, especially regarding freeze-thaw cycles and storage conditions, as these can promote Aβ aggregation.[8] Thawing samples on ice is recommended to minimize aggregation.[8]

  • Antibody Validation: Characterize your antibody's binding profile against various Aβ species (monomers, oligomers, fibrils) and post-translationally modified peptides.

  • Assay Controls: Include well-characterized standards of different Aβ forms in your ELISA to assess the antibody's performance.

Q3: My immunohistochemistry (IHC) staining of brain tissue shows diffuse background staining, obscuring the specific plaque labeling. How can I reduce this?

A3: High background in IHC can be due to several factors, including off-target binding of the primary antibody or issues with the staining protocol.

Protocol Optimization:

  • Antigen Retrieval: For Aβ IHC, antigen retrieval is often necessary to unmask the epitope. Formic acid treatment (e.g., 70% for 10-30 minutes) is a common and effective method.[9]

  • Blocking: Use an appropriate blocking solution (e.g., 5% normal serum from the same species as the secondary antibody) to minimize non-specific binding.[5]

  • Antibody Dilution: Titrate your primary antibody to find the optimal concentration that provides a strong specific signal with minimal background.

  • Washing Steps: Increase the duration and number of washes with a buffer containing a mild detergent (e.g., 0.1% Tween 20 in TBS) to remove unbound antibodies.[5]

Q4: Can my Aβ (1-16) antibody distinguish between different aggregation states of Aβ?

A4: The ability of an Aβ (1-16) antibody to differentiate between aggregation states is highly dependent on the specific clone and its epitope. Some antibodies are conformation-specific and preferentially bind to monomers, oligomers, or fibrils.[10][11] It is crucial to consult the antibody's datasheet for this information and, if necessary, perform your own validation experiments.

Validation Strategy: Use techniques like dot blot or ELISA with well-characterized preparations of monomeric, oligomeric, and fibrillar Aβ to determine the antibody's binding preference.

Troubleshooting Guide

This section provides a more detailed, step-by-step approach to resolving common specificity issues in various applications.

Issue 1: Cross-reactivity with Amyloid Precursor Protein (APP)

As mentioned in the FAQs, cross-reactivity with APP is a major challenge for antibodies targeting the N-terminal region of Aβ.

Workflow for Verifying and Mitigating APP Cross-Reactivity

cluster_0 Verification cluster_1 Mitigation Strategies Verify_WB Run Western Blot on APP-knockout and wild-type cell lysates. Verify_IP Perform IP with Aβ (1-16) Ab, then WB with C-terminal APP Ab. Verify_WB->Verify_IP If high MW band persists Mitigate_Epitope Use an antibody with a more specific epitope (e.g., neo-epitope at β-secretase cleavage site). Verify_IP->Mitigate_Epitope Mitigate_Sample Deplete APP from sample using a C-terminal APP antibody before immunoassay. Verify_IP->Mitigate_Sample Mitigate_Assay Design a sandwich ELISA using a capture antibody for the Aβ C-terminus and a detection antibody for the N-terminus. Verify_IP->Mitigate_Assay

Caption: Workflow for addressing APP cross-reactivity.

Detailed Protocols

Protocol 1: Western Blotting with Knockout Cell Lines

  • Cell Lysates: Prepare lysates from a cell line with a knockout of the APP gene and its corresponding wild-type control.

  • SDS-PAGE and Transfer: Separate proteins by SDS-PAGE and transfer to a PVDF or nitrocellulose membrane.

  • Blocking: Block the membrane for 1 hour at room temperature with 5% non-fat milk in Tris-buffered saline with 0.1% Tween 20 (TBST).[5]

  • Primary Antibody Incubation: Incubate the membrane with your Aβ (1-16) antibody overnight at 4°C.

  • Washing: Wash the membrane three times for 10 minutes each with TBST.

  • Secondary Antibody Incubation: Incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Visualize bands using an ECL substrate.

Expected Result: The high molecular weight band corresponding to APP should be present in the wild-type lane and absent in the knockout lane.

Protocol 2: Sandwich ELISA for Aβ(1-x)

  • Coating: Coat a 96-well plate with a capture antibody specific for the C-terminus of Aβ (e.g., anti-Aβ40 or anti-Aβ42).

  • Blocking: Block the wells with a suitable blocking buffer.

  • Sample Incubation: Add your samples and standards to the wells and incubate.

  • Washing: Wash the wells to remove unbound material.

  • Detection Antibody: Add your biotinylated Aβ (1-16) detection antibody and incubate.

  • Streptavidin-HRP: Add streptavidin-HRP and incubate.

  • Substrate and Detection: Add a colorimetric substrate and measure the absorbance.

Rationale: This format ensures that only peptides with both the N-terminal (1-16) and the specific C-terminal epitope are detected, thereby excluding APP.

Issue 2: Interference from other Aβ Fragments

The APP proteolytic system generates various Aβ and P3-type peptides that share sequence homology, leading to potential cross-reactivity.[1]

Strategies for Characterizing Antibody Specificity
StrategyDescriptionAdvantagesDisadvantages
Epitope Mapping Using a series of overlapping synthetic peptides to precisely define the antibody's binding site.[12]Provides high-resolution information on the epitope.Can be time-consuming and expensive.
Competitive ELISA Pre-incubating the antibody with various Aβ fragments before adding it to an Aβ-coated plate.Relatively simple and cost-effective.Provides semi-quantitative information on cross-reactivity.
Surface Plasmon Resonance (SPR) Measuring the binding kinetics of the antibody to a panel of immobilized Aβ peptides.Provides quantitative data on affinity and specificity.Requires specialized equipment.
Protocol 3: Competitive ELISA
  • Plate Coating: Coat a 96-well plate with synthetic Aβ(1-40) or Aβ(1-42).

  • Blocking: Block the wells.

  • Competition Step: In separate tubes, pre-incubate your Aβ (1-16) antibody with a molar excess of various competitor peptides (e.g., Aβ(1-16), Aβ(1-12), P3 peptide, sAPPα).

  • Sample Incubation: Add the antibody-competitor mixtures to the wells and incubate.

  • Detection: Proceed with the standard ELISA detection steps.

Expected Result: A significant decrease in signal in the presence of a competitor peptide indicates cross-reactivity.

Issue 3: Conformation-Dependent Binding

The aggregation state of Aβ can dramatically alter antibody binding.[7] It is crucial to use antibodies that are well-characterized for their conformational preference, especially when targeting specific pathogenic species like oligomers.[11]

Workflow for Assessing Conformation Specificity

cluster_0 Preparation of Aβ Species cluster_1 Characterization Prep_Mono Prepare monomeric Aβ Char_Dot Dot Blot Assay Prep_Mono->Char_Dot Char_ELISA Direct ELISA Prep_Mono->Char_ELISA Prep_Oligo Prepare oligomeric Aβ Prep_Oligo->Char_Dot Prep_Oligo->Char_ELISA Prep_Fibril Prepare fibrillar Aβ Prep_Fibril->Char_Dot Prep_Fibril->Char_ELISA

Caption: Workflow for evaluating conformation-specific binding.

Protocol 4: Dot Blot for Conformation Specificity
  • Sample Preparation: Prepare monomeric, oligomeric, and fibrillar forms of Aβ.

  • Membrane Application: Spot equal amounts of each Aβ preparation onto a nitrocellulose or PVDF membrane and allow to dry.

  • Blocking: Block the membrane with 5% non-fat milk in TBST.

  • Primary Antibody Incubation: Incubate with your Aβ (1-16) antibody.

  • Detection: Proceed with standard Western blot detection steps.

Expected Result: The intensity of the dots will reveal the antibody's preference for different Aβ conformations.

Final Recommendations

  • Thorough Validation is Key: Never assume an antibody's specificity based solely on the manufacturer's datasheet. Always perform in-house validation using the appropriate controls for your specific application.

  • Use Multiple Antibodies: When possible, use multiple antibodies targeting different epitopes to confirm your findings.[1][2]

  • Stay Informed: The field of AD research is constantly evolving. Keep up-to-date with the latest findings on Aβ biology and antibody characterization.

By following these guidelines and troubleshooting steps, you can significantly improve the specificity and reliability of your experiments, leading to more robust and reproducible data in your pursuit of understanding and combating Alzheimer's disease.

References

  • Bhatia, S. (2023). Scaffold Morphing and In Silico Design of Potential BACE-1 (β-Secretase) Inhibitors: A Hope for a Newer Dawn in... Source Not Available.
  • O'Brien, R. J., & Wong, P. C. (2011). Amyloid Precursor Protein Processing and Alzheimer's Disease. Annual review of neuroscience, 34, 185–204. [Link]

  • Hunter, S., & Brayne, C. (2017). Do anti-amyloid beta protein antibody cross reactivities confound Alzheimer disease research?. Journal of negative results in biomedicine, 16(1), 2. [Link]

  • Kumar, S., Wirths, O., Stüber, K., Wunderlich, P., Koch, A., Theil, S., ... & Bayer, T. A. (2021). Novel Phosphorylation-State Specific Antibodies Reveal Differential Deposition of Ser26 Phosphorylated Aβ Species in a Mouse Model of Alzheimer's Disease. Frontiers in Molecular Neuroscience, 13, 617737. [Link]

  • Novus Biologicals. (2019). Alzheimer's Disease: APP Processing & Amyloid Plaque Formation. YouTube. [Link]

  • Zhang, Y. W., Thompson, R., Zhang, H., & Xu, H. (2011). APP processing in Alzheimer's disease. Molecular brain, 4, 3. [Link]

  • Hunter, S., & Brayne, C. (2017). Do anti-amyloid beta protein antibody cross reactivities confound Alzheimer disease research?. Journal of negative results in biomedicine, 16(1), 2. [Link]

  • Hunter, S., & Brayne, C. (2017). Do anti-amyloid beta protein antibody cross reactivities confound Alzheimer disease research?. ResearchGate. [Link]

  • Kumar, S., Wirths, O., Stüber, K., Wunderlich, P., Koch, A., Theil, S., ... & Bayer, T. A. (2021). Novel Phosphorylation-State Specific Antibodies Reveal Differential Deposition of Ser26 Phosphorylated Aβ Species in a Mouse Model of Alzheimer's Disease. National Institutes of Health. [Link]

  • Bard, F., Cannon, C., Barbour, R., Burke, R. L., Games, D., Grajeda, H., ... & Schenk, D. (2000). Epitope and isotype specificities of antibodies to β-amyloid peptide for protection against Alzheimer's disease-like neuropathology. Proceedings of the National Academy of Sciences, 97(21), 11504-11509. [Link]

  • Uhl, O., An, Y., Schrempel, S., Scheidt, T., Grothe, M., He, Y., ... & Fändrich, M. (2024). Aggregation-dependent epitope sequence and modification fingerprints of anti-Aβ antibodies. eLife, 12, RP106156. [Link]

  • Perchiacca, J. M., Ladiwala, A. R., Bhattacharya, M., & Tessier, P. M. (2012). Structure-based design of conformation- and sequence-specific antibodies against amyloid β. Proceedings of the National Academy of Sciences, 109(1), 84-89. [Link]

  • Ladiwala, A. R., Litt, J., Kane, R. S., & Tessier, P. M. (2012). Design and Optimization of Anti-amyloid Domain Antibodies Specific for β-Amyloid and Islet Amyloid Polypeptide. The Journal of biological chemistry, 287(22), 18036–18046. [Link]

  • Rasool, S., Martinez-Coria, H., Merali, S., Ovodenko, B., & Zameer, A. (2013). A conformation-specific antibody against oligomeric β-amyloid restores neuronal integrity in a mouse model of Alzheimer's disease. Molecular neurodegeneration, 8, 26. [Link]

  • Vojdani, A., & Vojdani, E. (2018). Amyloid-Beta 1-42 Cross-Reactive Antibody Prevalent in Human Sera May Contribute to Intraneuronal Deposition of A-Beta-P-42. International journal of Alzheimer's disease, 2018, 1972347. [Link]

  • Hunter, S., & Brayne, C. (2017). Erratum to: Do anti-amyloid beta protein antibody cross reactivities confound Alzheimer disease research?. Journal of negative results in biomedicine, 16(1), 7. [Link]

  • Loberg, L. I., Chhaya, M., Ibraghimov, A., Tarcsa, E., Striebinger, A., Popp, A., ... & Barghorn, S. (2021). Off-target binding of an anti-amyloid beta monoclonal antibody to platelet factor 4 causes acute and chronic toxicity in cynomolgus monkeys. mAbs, 13(1), 1887628. [Link]

  • Soekar, A., & Scheltens, P. (2018). Exploring The Efficacy of Anti-amyloid-β Therapeutics In Treating Alzheimer Disease. Journal of central nervous system disease, 10, 1179573518809825. [Link]

  • Bard, F., Cannon, C., Barbour, R., Burke, R. L., Games, D., Grajeda, H., ... & Schenk, D. (2000). Epitope and isotype specificities of antibodies to beta-amyloid peptide for protection against Alzheimer's disease-like neuropathology. PubMed, 11027289. [Link]

  • H-H, H., S, S., A, A., S, H., I, I., S, S., ... & L, L. (2020). Novel multivalent design of a monoclonal antibody improves binding strength to soluble aggregates of amyloid beta. Journal of neuroinflammation, 17(1), 27. [Link]

  • Hatami, A., Perez, K. A., Phillips, J. A., Monjazeb, S., Lott, I. T., & Glabe, C. G. (2024). Novel Monoclonal Antibody Specific toward Amyloid-β Binds to a Unique Epitope within the N-Terminal Region. International Journal of Molecular Sciences, 25(16), 8683. [Link]

  • Loberg, L. I., Chhaya, M., Ibraghimov, A., Tarcsa, E., Striebinger, A., Popp, A., ... & Barghorn, S. (2021). Off-target binding of an anti-amyloid beta monoclonal antibody to platelet factor 4 causes acute and chronic toxicity in cynomolgus monkeys. Taylor & Francis Online, 13(1), 1887628. [Link]

  • Englund, H., Sehlin, D., & Lannfelt, L. (2007). Improved protofibril selective antibodies and the use thereof.
  • Laflamme, C., McKeever, P. M., Kumar, R., Jarinova, O., & McPherson, P. S. (2021). A guide to selecting high-performing antibodies for amyloid-beta precursor protein for use in Western Blot, immunoprecipitation and immunofluorescence. F1000Research, 10, 107. [Link]

  • Hatami, A., Perez, K. A., Phillips, J. A., Monjazeb, S., Lott, I. T., & Glabe, C. G. (2024). Novel Monoclonal Antibody Specific toward Amyloid-β Binds to a Unique Epitope within the N-Terminal Region. National Institutes of Health. [Link]

  • Liu, S., He, Y., Jiang, L., Li, Y., Jiang, D., Zhang, Y., ... & Luo, J. (2024). Aβ Antibodies Target Not Only Amyloid Plaques But Also Distinct Brain Cells And Vessels. bioRxiv. [Link]

  • Wild, D. (2013). Immunoassay Troubleshooting Guide. ResearchGate. [Link]

  • Klafki, H. W., Vogelgsang, J., Esselmann, H., & Wiltfang, J. (2020). Development and Technical Validation of an Immunoassay for the Detection of APP669–711 (Aβ−3–40) in Biological Samples. International Journal of Molecular Sciences, 21(18), 6563. [Link]

Sources

Methods for disaggregating pre-formed Amyloid beta-Protein (1-16) fibrils.

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: A


(1-16) Aggregate Solubilization & Monomerization 

Ticket ID: AB-116-DISAGG Status: Open Subject:

Executive Summary: The A (1-16) Distinction

Before proceeding with disaggregation, it is critical to correct a common misconception regarding the nature of your aggregates. Unlike the full-length A


(1-42), which aggregates via hydrophobic C-terminal interactions to form "classic" cross-

sheet fibrils, A

(1-16) is the hydrophilic, metal-binding domain of the peptide.
  • Mechanism of Aggregation: A

    
    (1-16) aggregation is rarely driven by hydrophobic collapse. Instead, it is almost exclusively driven by metal coordination (Zn²⁺, Cu²⁺)  bridging Histidine residues (His6, His13, His14) or isoelectric precipitation  (pH ~5.5).
    
  • Implication for Disaggregation: Standard thermal or solvent methods used for A

    
    (1-42) may fail if the underlying metal-coordination architecture is not addressed. You must use Chelation  or pH manipulation  alongside solvent treatment.
    

Module 1: The "Hard Reset" Protocol (HFIP/DMSO)

Use Case: You have lyophilized powder that contains pre-formed aggregates, or your peptide film is not dissolving in buffer. Mechanism: 1,1,1,3,3,3-Hexafluoro-2-propanol (HFIP) disrupts hydrogen bonds and induces


-helical structure, effectively erasing "structural memory" (aggregates) and resetting the peptide to a monomeric state [1].
Step-by-Step Workflow
  • Initial Solubilization:

    • Work in a fume hood.

    • Add 100% HFIP to the lyophilized A

      
      (1-16) to a concentration of 1 mg/mL .
      
    • Critical: Vortex for 30 seconds. Incubate at Room Temperature (RT) for 60–120 minutes . The solution must be completely clear.

  • Sonication (Optional but Recommended):

    • If "specks" remain, bath sonicate for 5–10 minutes.

  • Evaporation (Creating the Film):

    • Aliquot the solution into microcentrifuge tubes (e.g., 0.1 mg per tube).

    • Evaporate HFIP using a SpeedVac (centrifugal concentrator) or a gentle stream of high-purity nitrogen gas .

    • Result: A clear, thin peptide film at the bottom of the tube.

  • Reconstitution:

    • Add 100% anhydrous DMSO to the film. (Target concentration: 5 mM).

    • Vortex thoroughly.[1]

    • Pulse-spin to collect solution.[1]

    • Storage: Store these DMSO stocks at -80°C.

  • Final Buffer Dilution:

    • Dilute the DMSO stock into your experimental buffer (PBS, HEPES) immediately before use. Keep final DMSO concentration <1% to avoid cytotoxicity in cell assays.

HFIP_Workflow Aggregates Aggregated Aβ(1-16) (Lyophilized) HFIP_Add Add 100% HFIP (1 mg/mL) Aggregates->HFIP_Add Incubate Incubate 2 hrs @ RT (Induce α-helix) HFIP_Add->Incubate Disrupt H-bonds Evaporate Evaporate (N2 or SpeedVac) Form Peptide Film Incubate->Evaporate DMSO Resuspend in DMSO (Monomer Stock) Evaporate->DMSO Ready for Buffer

Figure 1: The HFIP "Hard Reset" workflow to revert aggregates to monomers.

Module 2: The Chelation Protocol (Metal-Induced Aggregates)

Use Case: Your A


(1-16) was in solution and precipitated/aggregated upon addition of metals (Zn, Cu), or you suspect trace metal contamination in your buffers.
Mechanism:  A

(1-16) aggregates are stabilized by intermolecular metal bridges. Chelators (EDTA/EGTA) have a higher affinity for these metals than the peptide, stripping the metal and forcing the aggregate to dissociate [2][3].
Protocol
ComponentConcentrationNotes
Chelator 1–5 mM EDTA or EGTAUse EGTA if Ca²⁺ preservation is required for other assay components.
Buffer pH 7.4Avoid pH 5.0–6.0 (A

isoelectric point is ~5.5).
Incubation 30 mins @ RTAgitation (shaking) helps kinetics.

Procedure:

  • Prepare a stock solution of 500 mM EDTA (pH 8.0).

  • Add EDTA to the aggregated A

    
    (1-16) sample to a final concentration of 2 mM  (or 2x molar excess over the suspected metal concentration).
    
  • Vortex gently and incubate for 30 minutes.

  • Centrifuge at 10,000 x g for 10 minutes.

    • Success: No pellet should be visible; peptide concentration in supernatant should match input.

Chelation_Mechanism Complex Aβ(1-16) Aggregate (Stabilized by Zn2+/Cu2+) Transition Metal Transfer (Competition) Complex->Transition EDTA Add EDTA/EGTA (High Affinity Chelator) EDTA->Transition Monomer Soluble Aβ(1-16) Monomers Transition->Monomer Release Waste Metal-EDTA Complex Transition->Waste Sequestration

Figure 2: Mechanism of chelation-mediated disaggregation.

Module 3: Troubleshooting & FAQs

Common Failure Modes
SymptomProbable CauseCorrective Action
Precipitation immediately upon buffer addition Isoelectric Precipitation A

(1-16) has a pI near 5.5–6.0. If your buffer is MES or Acetate at pH 6.0, it will crash out. Switch to HEPES or PBS at pH 7.4.
Incomplete dissolution in HFIP Salt Contamination Salts are insoluble in HFIP. If your peptide came with high salt content, the "specks" are salt, not peptide. Centrifuge and keep the supernatant.
Re-aggregation over time Trace Metals Even ppb levels of Zn²⁺ from glassware or low-grade buffers can induce oligomerization. Use Chelex-treated buffers or add 50 µM EDTA to all stock solutions.
Frequently Asked Questions

Q: Can I use NaOH instead of HFIP? A: Yes. For A


(1-16), dissolving in 10–20 mM NaOH  (pH > 10.5) is an effective alternative. The high pH deprotonates the Histidines, preventing metal binding and electrostatic aggregation. Dilute rapidly into PBS to neutralize. This is often preferred if you cannot use organic solvents [4].

Q: Why does A


(1-16) not form Thioflavin-T (ThT) positive fibrils? 
A:  ThT binds to the cross-

sheet architecture typical of A

(1-42). A

(1-16) aggregates are often amorphous or "curvy" protofibrils mediated by metals, lacking the extensive

-sheet core required for strong ThT fluorescence. Do not rely on ThT to assess 1-16 aggregation; use Turbidity (OD405) or Dynamic Light Scattering (DLS) .

Q: How do I remove the HFIP completely? A: HFIP is sticky. Evaporate until the film looks dry, then add a small volume of water and re-evaporate (lyophilize) to "chase" the residual HFIP. Residual HFIP can be toxic to cells and alter assay kinetics.

References

  • Stine, W. B., et al. (2003). In Vitro Characterization of Conditions for Amyloid-β Peptide Oligomerization and Fibrillogenesis. Journal of Biological Chemistry. Link

  • Kozin, S. A., et al. (2001). Zinc binding to Alzheimer's Aβ(1–16) peptide: metal coordination, stoichiometry, and metal-induced aggregation. Journal of Inorganic Biochemistry. Link

  • Faller, P., & Hureau, C. (2009). Bioinorganic chemistry of copper and zinc ions bound to amyloid-beta and their role in Alzheimer's disease. Dalton Transactions. Link

  • Teplow, D. B. (2006).[2][3] Preparation of amyloid beta-protein for structural and functional studies. Methods in Enzymology. Link

Sources

Validation & Comparative

In vitro functional comparison of Amyloid beta (1-16) and full-length Aβ protein.

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Functional Head vs. The Pathological Whole

In Alzheimer’s Disease (AD) research, the distinction between the N-terminal fragment Aβ(1-16) and the full-length proteins (Aβ1-40/42 ) is not merely one of length—it is a distinction between chemical function and pathological structure .

  • Aβ(1-16) represents the hydrophilic, metal-coordinating "head" of the peptide.[1] It is soluble, non-aggregating, and biologically benign in isolation. It is the gold standard model for studying metal ion chelation (Cu²⁺, Zn²⁺) without the interference of insolubility.

  • Full-Length Aβ(1-42) includes the hydrophobic C-terminal "tail" (residues 17-42) responsible for β-sheet stacking. It is the primary driver of neurotoxicity, oligomerization, and plaque formation.

Verdict: Use Aβ(1-16) as a negative control for aggregation assays and a positive model for metal coordination chemistry. Use Aβ(1-42) for modeling neurotoxicity and fibrillogenesis.[2][3]

Structural & Physical Determinants[4][5][6][7][8]

To understand the functional divergence, we must look at the primary sequence. The amyloid beta peptide is amphiphilic.

  • Residues 1-16 (Hydrophilic): Contains the Histidine triad (H6, H13, H14) essential for metal binding.[4][5] This region is disordered and soluble.

  • Residues 17-42 (Hydrophobic): Contains the central hydrophobic core (LVFFA, 17-21) and the C-terminal isoleucine/alanine-rich region. This sector drives the "nucleation-dependent polymerization" that forms fibrils.

Visualization: Structural Functionalization

The following diagram illustrates the functional segmentation of the amyloid peptide.

AB_Structure cluster_0 Aβ (1-16) Fragment cluster_1 Full Length Aβ (1-42) N_Term N-Term (1-16) Hydrophilic / Soluble Metal_Site Metal Coordination (His6, His13, His14) N_Term->Metal_Site Contains Core Hydrophobic Core (17-21 LVFFA) Metal_Site->Core Connected in Full Length Non_Agg Soluble Monomers (Non-Toxic) Metal_Site->Non_Agg Aβ(1-16) Fate C_Term C-Term (28-42) β-sheet Driver Core->C_Term Drives Aggregation Agg Oligomers & Fibrils (Neurotoxic) C_Term->Agg Aβ(1-42) Fate

Caption: Functional segmentation of Aβ showing the soluble metal-binding domain (1-16) versus the aggregation-driving C-terminus (17-42).

Comparative Performance Data

A. Aggregation Kinetics (Thioflavin T Assay)

The Thioflavin T (ThT) assay is the industry standard for measuring amyloid fibril formation. ThT fluoresces only when bound to β-sheet rich structures.

ParameterAβ(1-16)Aβ(1-42)Mechanistic Insight
ThT Signal Baseline (Background)Sigmoidal CurveAβ(1-16) lacks the LVFFA core required for β-sheet stacking.
Lag Phase N/A (Infinite)~2–12 HoursDependent on concentration and seed presence in Aβ(1-42).
End State Soluble Monomer/Random CoilInsoluble FibrilsAβ(1-42) transitions from random coil to cross-β structure.
Use Case Negative Control Aggregation Model Use 1-16 to prove your inhibitor isn't just quenching ThT dye.
B. Metal Ion Coordination (Cu²⁺/Zn²⁺)

Both peptides bind metals, but Aβ(1-16) allows for cleaner structural analysis (NMR/EPR) because it does not precipitate during the measurement.

  • Coordination Geometry: Both bind Cu²⁺ via a 3N1O complex (His6, His13, His14, and Asp1/Ala2 carbonyl) at physiological pH.

  • Affinity (Kd): Comparable nanomolar affinities (Kd ~ 0.1–10 nM for Cu²⁺).

  • Redox Activity: Both complexes can generate Reactive Oxygen Species (ROS) in the presence of reductants, but Aβ(1-42) ROS production is complicated by the sequestration of metals into aggregates.

C. Cytotoxicity (MTT/LDH Assays)

In metabolic health assays (MTT) on neuroblastoma lines (e.g., SH-SY5Y), the difference is stark.

  • Aβ(1-42): Exhibits high toxicity (IC50 ~ 5-10 µM) specifically in its oligomeric state. It disrupts membranes and induces oxidative stress.

  • Aβ(1-16): Generally non-toxic up to high concentrations (50-100 µM). It does not insert into lipid bilayers.

Experimental Protocols (Self-Validating Systems)

As a Senior Scientist, I cannot stress this enough: The quality of your data is defined by the initial state of your peptide. Synthetic Aβ(1-42) often arrives containing pre-formed "seeds" that will skew your kinetics.

Protocol A: Peptide Pre-Treatment (The "Reset" Button)

Goal: Ensure a monomeric starting population for both 1-16 and 1-42.

  • Dissolution: Dissolve lyophilized peptide in 100% HFIP (1,1,1,3,3,3-hexafluoro-2-propanol) to 1 mM. HFIP breaks down pre-existing hydrogen bonds/aggregates.

  • Incubation: Let stand at room temperature for 1 hour (sealed vial).

  • Evaporation: Aliquot into microcentrifuge tubes and evaporate HFIP using a SpeedVac or gentle N2 stream. You will be left with a clear peptide film.

  • Storage: Store films at -80°C. Do not store in aqueous solution.

Protocol B: Comparative ThT Aggregation Assay

Goal: Validate the non-aggregating nature of 1-16 vs. 1-42.

  • Reconstitution: Dissolve the peptide film in 10 mM NaOH (to ensure full solubility) to 200 µM. Sonicate for 1 min in a water bath.

  • Dilution: Dilute to 10-20 µM in PBS (pH 7.4) containing 10-20 µM Thioflavin T.

  • Plating: Load 100 µL per well into a black 96-well plate (non-binding surface).

    • Group A: Aβ(1-42) (Positive Control)

    • Group B: Aβ(1-16) (Negative Control)

    • Group C: Buffer + ThT (Blank)

  • Measurement: Read fluorescence (Ex: 440nm, Em: 485nm) every 10 minutes at 37°C with shaking (to accelerate kinetics) for 24-48 hours.

Visualization: Experimental Logic Flow

This workflow ensures that any signal observed is due to intrinsic peptide properties, not contamination or artifacts.

Assay_Workflow cluster_assays Functional Assays Start Lyophilized Peptide (1-16 or 1-42) HFIP HFIP Treatment (Dissolve Seeds) Start->HFIP Film Peptide Film (-80°C Storage) HFIP->Film Reconst Reconstitute (NaOH -> PBS) Film->Reconst ThT ThT Kinetic Assay (Aggregation) Reconst->ThT MTT MTT Assay (Cell Viability) Reconst->MTT ThT_Out 1-42: Sigmoidal Rise 1-16: Flatline ThT->ThT_Out MTT_Out 1-42: Cell Death 1-16: High Viability MTT->MTT_Out

Caption: Standardized workflow for comparing Aβ fragments, emphasizing the critical HFIP pre-treatment step.

Critical Analysis for Drug Development

If you are screening small molecules or antibodies:

  • Epitope Mapping: If an antibody binds Aβ(1-16) but fails to rescue toxicity in cells, it may be binding the N-terminus but failing to disrupt the C-terminal aggregation core.

  • False Positives in Aggregation: If a drug reduces ThT signal in Aβ(1-42) samples, run the drug with Aβ(1-16) + ThT. If the signal drops below the buffer blank, your drug is likely quenching the dye (fluorescence interference) rather than inhibiting aggregation.

  • Metal Chelation Therapy: Aβ(1-16) is the ideal substrate to test if a chelator can strip Cu/Zn from the peptide. It simplifies the mass spectrometry or spectroscopic analysis by removing the variable of precipitation.

References

  • Faller, P., & Hureau, C. (2009). Bioinorganic chemistry of copper and zinc ions coordinated to amyloid-beta peptide.[5] Dalton Transactions.

  • Ahmed, M., et al. (2010). Structural conversion of neurotoxic amyloid-β(1–42) oligomers to fibrils. Nature Structural & Molecular Biology.

  • Hane, F., et al. (2013).[6] Cu2+ Affects Amyloid-β (1–42) Aggregation by Increasing Peptide-Peptide Binding Forces. PLOS ONE.

  • Finder, V. H., & Glockshuber, R. (2007). Amyloid-β aggregation.[2][3][7][8][9][10][11] Neurobiology of Aging.

  • Kozin, S. A., et al. (2001). Zinc binding to Alzheimer's A beta(1-16) peptide.[1][12][5][10] Journal of Biological Chemistry.

Sources

Comparative analysis of the conformational states of Amyloid beta (1-16) and (1-28).

[1]

Executive Summary

This guide provides a technical comparison of the N-terminal fragments of the Amyloid Beta (A

A

(1-16)
A

(1-28)
1

  • A

    
    (1-16):  The primary metal-binding domain . It remains intrinsically disordered in most environments and does not fibrillize. It is the control model for studying copper/zinc coordination without the interference of aggregation.
    
  • A

    
    (1-28):  The transmembrane interface model . It contains the metal-binding N-terminus plus the Central Hydrophobic Cluster (CHC, residues 17-21) and part of the 
    
    
    -helical transmembrane region. It exhibits environmental polymorphism: disordered in water,
    
    
    -helical in membrane mimetics, and capable of slow
    
    
    -sheet transition.

Structural Landscapes: Aqueous vs. Membrane Mimetics[2]

The divergence in performance between these two peptides is dictated by the presence of residues 17-28 (LVFFAEDVGSNK).

Aqueous Solution (Neutral pH)

In phosphate-buffered saline (PBS) or water at neutral pH, both peptides are predominantly Intrinsically Disordered Proteins (IDPs) .

  • A

    
    (1-16):  Exhibits a Random Coil conformation with transient Polyproline II (PPII) helical tendencies. It lacks the hydrophobic drive to fold or self-assemble.
    
  • A

    
    (1-28):  Predominantly Random Coil but exhibits transient long-range interactions between the N-terminus and the CHC.
    
Membrane Mimetics (SDS/TFE)

This is the critical differentiation point. When introduced to membrane-mimicking environments like Sodium Dodecyl Sulfate (SDS) micelles or Trifluoroethanol (TFE):

  • A

    
    (1-16):  Remains largely disordered. The hydrophilic nature of the first 16 residues prevents stable insertion into the micelle hydrophobic core.
    
  • A

    
    (1-28):  Undergoes a structural transition to a stable 
    
    
    -Helix
    .[2] The region 17-28 acts as an anchor, folding into a helix that lies parallel to the membrane surface (amphipathic helix), while residues 1-14 remain solvent-exposed and flexible.
Comparative Data Table: Secondary Structure Propensity
FeatureA

(1-16)
A

(1-28)
Mechanistic Cause
Aqueous State Random Coil / PPIIRandom CoilHigh charge repulsion (His6, His13, Lys16) prevents folding.
TFE (30-50%) <10% Helix40-80%

-Helix
TFE strengthens H-bonds; residues 17-28 stabilize the helix.
SDS Micelles Disordered

-Helix (Res 15-24)
Amphipathic character of 17-28 drives micelle surface interaction.
Fibrillization NoneSlow / pH-dependent1-28 contains the LVFFA nucleation site; 1-16 does not.
Metal Binding High Affinity (Cu, Zn)High Affinity (Cu, Zn)His6, His13, His14 are present in both.

Mechanistic Visualization: Conformational Pathways

The following diagram illustrates the divergent pathways of these peptides based on environmental triggers.

Abeta_ConformationStart16Aβ(1-16)(Lyophilized)AqueousAqueous Buffer(pH 7.4)Start16->AqueousStart28Aβ(1-28)(Lyophilized)Start28->AqueousRC16Random Coil(Soluble)Aqueous->RC16IntrinsicRC28Random Coil(Transient)Aqueous->RC28IntrinsicMembraneMembrane Mimic(SDS/TFE)Membrane->RC16No ChangeHelixα-Helix(Stable)Membrane->HelixFolding (17-28 driven)MetalMetal Ions(Cu2+/Zn2+)ComplexMetal Coordination(His6, His13, His14)Metal->ComplexCoordinationRC16->MembraneRC16->MetalRC28->MembraneRC28->Metal

Caption: Environmental influence on A


Experimental Protocols & Validation

To ensure Trustworthiness and reproducibility, you must remove pre-existing aggregates (seeds) before any spectroscopic measurement. A

Phase 1: Peptide Pre-treatment (Mandatory)

Rationale: Lyophilized peptides often contain pre-formed oligomers. Hexafluoroisopropanol (HFIP) is the gold standard for resetting the conformational state to a monomeric random coil.

  • Dissolution: Dissolve lyophilized A

    
     peptide in 100% HFIP to a concentration of 1 mM.
    
  • Incubation: Vortex and incubate at Room Temperature (RT) for 1-2 hours.

  • Evaporation: Aliquot into working volumes and evaporate HFIP using a SpeedVac or stream of inert nitrogen gas.

  • Storage: Store the resulting peptide film at -80°C.

  • Reconstitution: On the day of the experiment, dissolve the film in 10 mM NaOH (to ensure monomerization via charge repulsion) before diluting into the final experimental buffer (PBS or SDS).

Phase 2: Circular Dichroism (CD) Spectroscopy

Objective: Quantify secondary structure differences.[3]

  • Sample Prep: Dilute pre-treated peptide to 20-50 µM in:

    • Condition A: 10 mM Phosphate Buffer, pH 7.4 (Aqueous).

    • Condition B: 10 mM Phosphate Buffer + 50 mM SDS (Micelle).

  • Parameters:

    • Wavelength: 190–260 nm.

    • Path length: 1 mm quartz cuvette.

    • Scan speed: 50 nm/min (accumulate 3-5 scans).

  • Expected Results:

    • A

      
      (1-16):  Strong negative band at ~198 nm (Random Coil) in both conditions.
      
    • A

      
      (1-28):  Negative band at ~198 nm in Buffer. In SDS, appearance of double minima at 208 nm and 222 nm (characteristic of 
      
      
      -helix).
Phase 3: NMR Spectroscopy (1H-15N HSQC)

Objective: Residue-level structural resolution.[4]

  • Sample: 15N-labeled peptide (0.1–0.5 mM) in 90% H2O / 10% D2O.

  • Validation Signal:

    • A

      
      (1-16):  Narrow dispersion of amide proton chemical shifts (8.0–8.5 ppm), indicating a disordered state.
      
    • A

      
      (1-28) in SDS:  Wider dispersion. Look for Upfield shifts of 
      
      
      protons in residues 17-24, confirming helical structure.

Metal Ion Coordination (The Shared Function)

Both fragments are used to study the "Metal Hypothesis" of AD. They bind Cu(II) and Zn(II) with similar affinity (

  • Coordination Sphere: The binding is anchored by the imidazole rings of His6, His13, and His14 , and the N-terminal amine.

  • Experimental Note: When comparing metal binding, A

    
    (1-16) is preferred. Why? Because A
    
    
    (1-28) can slowly aggregate in the presence of metals (metal-induced aggregation), which causes signal broadening in NMR and precipitation in CD, obscuring the pure thermodynamic binding data.

References

  • Solution structure of residues 1-28 of the amyloid beta-peptide.

    • Source: Talafous, J. et al. (1994). Biochemistry.
    • Significance: Establishes the -helical structure of 1-28 in membrane mimetics.
  • Coordination abilities of the 1-16 and 1-28 fragments of beta-amyloid peptide towards copper(II) ions.

    • Source: Kowalik-Jankowska, T. et al. (2003).[5] Journal of Inorganic Biochemistry.

    • Significance: Defines the specific histidine coordination modes and compares the two fragments.
  • Solution structures in aqueous SDS micelles of two amyloid beta peptides of A beta(1-28).

    • Source: Poulsen, S.A. et al. (2000).[6] Journal of Structural Biology.

    • Significance: NMR valid
  • Bioinorganic chemistry of copper and zinc ions coordin

    • Source: Faller, P. & Hureau, C. (2009).[7] Dalton Transactions.[7]

    • Significance: Authoritative review on why 1-16 is the relevant model for the metal-binding site.

×

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。